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  • Product: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate
  • CAS: 4470-04-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6)

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, with the CAS number 4470-04-6, is a chemical compound belonging to the paraben family.[1][2] Para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, with the CAS number 4470-04-6, is a chemical compound belonging to the paraben family.[1][2] Parabens are esters of 4-hydroxybenzoic acid and are widely recognized for their preservative properties in the cosmetic, pharmaceutical, and food industries.[3][4][5] This technical guide provides a comprehensive overview of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, detailing its chemical identity, a plausible synthesis pathway, and an exploration of its potential physicochemical and biological properties based on the known characteristics of its structural components and related compounds. While specific experimental data for this particular ester is limited in publicly accessible literature, this guide aims to equip researchers and drug development professionals with a foundational understanding of the molecule.

Chemical Identity and Structure

The fundamental identity of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is established by its CAS number and molecular formula.

IdentifierValue
CAS Number 4470-04-6[5][6][7][8][9][10][11]
Molecular Formula C12H14O4[6][7]
Molecular Weight 222.24 g/mol [7]
Synonyms Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, 4-hydroxybenzoic acid tetrahydrofurfuryl ester

The molecular structure consists of a 4-hydroxybenzoic acid moiety ester-linked to a tetrahydrofurfuryl alcohol. This structure is significant as it combines the well-studied 4-hydroxybenzoic acid core with a tetrahydrofuran ring, a feature present in numerous natural products and biologically active molecules.

Caption: Chemical structure of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Synthesis

A logical and widely practiced method for the synthesis of esters like Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is the Fischer esterification.[12] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of tetrahydrofurfuryl alcohol, which can also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Final Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Fischer_Esterification Reactants 4-Hydroxybenzoic Acid + Tetrahydrofurfuryl Alcohol Reaction Heating (Reflux) Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Ester Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Reaction->Ester Water Water Reaction->Water

Caption: Fischer esterification of 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidBased on the parent 4-hydroxybenzoic acid and other parabens.
Solubility Likely soluble in polar organic solvents (alcohols, acetone, ethyl acetate) and sparingly soluble in water.The ester functionality and the tetrahydrofuran ring would contribute to its solubility in organic solvents, while the polar hydroxyl group would allow for some water solubility.
Melting Point Expected to be a crystalline solid with a defined melting point.By analogy with other solid parabens.
Boiling Point Higher than its individual components due to increased molecular weight.General trend for esterification products.

Spectral Characterization (Anticipated)

The structural elucidation of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate would rely on standard spectroscopic techniques. The expected spectral features are outlined below.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-hydroxybenzoate ring, the protons of the tetrahydrofurfuryl group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ester carbonyl group (C=O) around 1700-1720 cm⁻¹, and a broad absorption for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).

Safety and Handling (Inferred)

Specific toxicological data for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is not available. However, the safety profile can be inferred from its constituent parts and related compounds.

  • 4-Hydroxybenzoic Acid: Generally considered to have low acute toxicity.[13]

  • Tetrahydrofurfuryl Alcohol Esters: These are expected to be hydrolyzed in the body to tetrahydrofurfuryl alcohol and the corresponding carboxylic acid.[14] The systemic health effects are likely driven by the metabolites.

  • Parabens: While widely used as preservatives, some studies have raised concerns about their potential endocrine-disrupting activity.[13][15]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Potential Applications and Biological Activity

Given its structure as a paraben, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is likely to exhibit antimicrobial properties.[2] The biological activities of 4-hydroxybenzoic acid and its derivatives are well-documented and include:

  • Antimicrobial and Antifungal Activity: This is the primary application of parabens in various industries.[3]

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger.[15]

  • Anti-inflammatory and Hypoglycemic Effects: Some studies have reported these activities for 4-hydroxybenzoic acid.[1][15]

The presence of the tetrahydrofuran moiety may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially modulating its biological activity compared to other parabens. Further research is needed to elucidate the specific biological profile of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Conclusion

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6) is a paraben ester with a unique structural combination of 4-hydroxybenzoic acid and a tetrahydrofurfuryl group. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Its synthesis is readily achievable through Fischer esterification. Based on its structural class, it is predicted to have antimicrobial properties and a safety profile that would be influenced by its hydrolysis into 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol. This guide serves as a foundational resource for researchers and professionals, highlighting the current knowledge and identifying the need for further experimental investigation to fully characterize the properties and potential applications of this molecule.

References

  • 4-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Garg, A., & Singh, S. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Kamboj, A., & Singh, S. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • Safarova, I. R. (n.d.). 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H.
  • TETRAHYDRO-2-FURANYLMETHYL 4-HYDROXYBENZOATE. (n.d.). FDA. Retrieved from [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
  • (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 4-HYDROXYBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • FDA全球物质登记数据库-T. (n.d.). Chemical Drug. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Tetrahydrofurfuryl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (2018, October 26). Australian Department of Health and Aged Care. Retrieved from [Link]

  • 2-Furanmethanol, tetrahydro- (CAS 97-99-4). (n.d.). Cheméo. Retrieved from [Link]

  • 2-Furanmethanol, tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Exploratory

"Tetrahydro-2-furanylmethyl 4-hydroxybenzoate" molecular structure and weight

An In-depth Technical Guide to Tetrahydro-2-furanylmethyl 4-hydroxybenzoate A Note to the Esteemed Researcher: As a Senior Application Scientist, my commitment is to the rigorous standards of scientific integrity and the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

A Note to the Esteemed Researcher:

As a Senior Application Scientist, my commitment is to the rigorous standards of scientific integrity and the dissemination of accurate, actionable technical information. In the course of a comprehensive literature and database review for "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate," it has become evident that while this compound is commercially available as a chemical intermediate, there is a significant lack of publicly available, in-depth technical data regarding its synthesis, detailed analytical characterization, and specific applications in peer-reviewed literature.

Therefore, this guide will provide a foundational overview of the known properties of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, including its molecular structure and weight. It will then pivot to a more detailed exploration of its constituent precursors, for which a wealth of scientific data exists. This approach is designed to provide a robust and scientifically grounded resource for researchers working with or considering the use of this and related compounds.

Part 1: Core Compound Profile: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Molecular Identity and Physicochemical Properties

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is a chemical compound with the CAS Number 4470-04-6 and the molecular formula C₁₂H₁₄O₄. It is an ester formed from the condensation of 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol.

PropertyValueSource
CAS Number 4470-04-6[1][2]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Molecular Structure

The molecular structure of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate consists of a 4-hydroxybenzoyl group attached to a tetrahydrofurfurylmethyl moiety via an ester linkage.

Caption: 2D structure of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Part 2: Synthesis and Reactivity Insights

While specific, detailed protocols for the industrial synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate are proprietary, the fundamental reaction is an esterification. This process involves the reaction of a carboxylic acid (4-hydroxybenzoic acid) with an alcohol (tetrahydrofurfuryl alcohol), typically in the presence of an acid catalyst.

Key Precursors

A thorough understanding of the properties and handling of the precursor molecules is paramount for any researcher intending to work with or synthesize the target compound.

Tetrahydrofurfuryl alcohol (CAS No. 97-99-4) is a versatile and widely used industrial solvent and chemical intermediate. It is a colorless liquid with a mild odor and is miscible with water and many organic solvents.

PropertyValueSource
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3][4]
Boiling Point 178 °C[3]
Density 1.054 g/cm³ at 20 °C[3]

Safety Profile: THFA is a combustible liquid and can cause serious eye irritation. It is also suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

4-Hydroxybenzoic acid (CAS No. 99-96-7), also known as p-hydroxybenzoic acid, is a phenolic acid. Its esters, known as parabens, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. It is a white crystalline solid.

PropertyValueSource
Molecular Formula C₇H₆O₃[5]
Molecular Weight 138.12 g/mol [5]
Melting Point 214-217 °C[5]
Solubility Sparingly soluble in water, soluble in alcohols and ether[5]
Proposed Synthesis Workflow

The following represents a generalized, conceptual workflow for the laboratory-scale synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. Note: This is a theoretical protocol and has not been validated. It is intended for informational purposes only.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reactants 4-Hydroxybenzoic Acid Tetrahydrofurfuryl Alcohol Reaction Vessel Reaction Vessel Reactants->Reaction Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Vessel Solvent Toluene (for azeotropic water removal) Solvent->Reaction Vessel Heating & Reflux Heating & Reflux Reaction Vessel->Heating & Reflux Dean-Stark Apparatus Reaction Monitoring Reaction Monitoring Heating & Reflux->Reaction Monitoring TLC / GC Neutralization Neutralization Reaction Monitoring->Neutralization Aqueous NaHCO₃ Extraction Extraction Neutralization->Extraction Organic Solvent Drying Drying Extraction->Drying Anhydrous MgSO₄ Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification Column Chromatography Product Product Purification->Product Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Analysis Analysis Product->Analysis NMR, IR, MS

Caption: Conceptual workflow for the synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Part 3: Analytical Characterization

Due to the absence of published spectral data for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, this section will outline the expected analytical signatures based on the known spectra of its precursors and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-hydroxybenzoyl group, the protons of the tetrahydrofuran ring, and the methylene protons of the ester linkage. The chemical shifts and coupling patterns would be characteristic of these structural features.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the tetrahydrofurfuryl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate would be expected to exhibit characteristic absorption bands for:

  • A broad O-H stretch from the phenolic hydroxyl group.

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

  • A strong C=O stretch from the ester carbonyl group.

  • C-O stretches from the ester and ether linkages.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (222.24 g/mol ). Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the tetrahydrofurfuryl ring.

Part 4: Potential Applications and Future Research Directions

Given its structure as an ester of 4-hydroxybenzoic acid, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate could potentially find applications in areas where parabens are used, such as a preservative in cosmetics or as a plasticizer. The tetrahydrofurfuryl moiety may impart unique solubility or physical properties compared to simple alkyl parabens.

For researchers and drug development professionals, this compound could serve as a building block in the synthesis of more complex molecules. The phenolic hydroxyl group provides a reactive site for further chemical modification.

Future research is needed to:

  • Develop and publish a detailed, optimized synthesis protocol.

  • Fully characterize the compound using modern analytical techniques (NMR, IR, MS, X-ray crystallography).

  • Investigate its potential applications, including its biological activity and material properties.

  • Assess its safety and toxicological profile.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.
  • PubChem. (n.d.). Tetrahydrofurfuryl alcohol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Tetrahydrofurfuryl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, a compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, a compound of interest in various chemical and pharmaceutical applications. The primary focus is on the direct esterification of 4-hydroxybenzoic acid with tetrahydrofurfuryl alcohol. This document delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical parameters influencing reaction efficiency and product purity. As a self-validating system, this guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the synthetic process.

Introduction: Significance and Applications

4-hydroxybenzoic acid and its derivatives are a versatile class of compounds with significant applications across the pharmaceutical, cosmetic, and food industries.[1] Their antimicrobial, antioxidant, and anti-inflammatory properties make them valuable as preservatives and active pharmaceutical ingredients.[1] Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, an ester derived from 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol, holds potential in these areas and as a specialty chemical intermediate. Tetrahydrofurfuryl alcohol (THFA) is a biodegradable, water-miscible solvent derived from agricultural byproducts, positioning its derivatives as potentially "green" alternatives in various formulations.[2]

This guide will focus on the most prevalent and industrially relevant method for synthesizing such esters: the direct esterification of the parent acid with the corresponding alcohol.[1]

Reaction Scrutiny: The Fischer-Speier Esterification

The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3][4]

Mechanistic Pathway

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][5] Understanding the mechanism is crucial for optimizing reaction conditions.

DOT Script for Reaction Mechanism:

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 4-Hydroxybenzoic Acid (R-COOH) protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid + H+ ROH Tetrahydrofurfuryl Alcohol (R'-OH) H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'-OH protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H2O ester Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (R-COOR') protonated_ester->ester - H+ water H2O Experimental_Workflow A Reaction Setup: - 4-Hydroxybenzoic Acid - Tetrahydrofurfuryl Alcohol - Acid Catalyst (e.g., p-TsOH) - Toluene (for azeotropic removal of water) B Reflux with Dean-Stark Apparatus: - Heat to reflux (typically 110-140°C) - Monitor water collection A->B C Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid Chromatography (HPLC) B->C D Work-up: - Cool reaction mixture - Neutralize with a weak base (e.g., NaHCO3 solution) C->D Reaction Complete E Extraction: - Separate organic and aqueous layers - Extract aqueous layer with an organic solvent (e.g., ethyl acetate) D->E F Drying and Solvent Removal: - Dry combined organic layers (e.g., with Na2SO4) - Remove solvent under reduced pressure (rotary evaporator) E->F G Purification: - Column Chromatography or Recrystallization F->G H Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry G->H

Caption: General experimental workflow for the synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Reagents and Equipment
Reagent/EquipmentPurpose
4-Hydroxybenzoic acidStarting carboxylic acid
Tetrahydrofurfuryl alcoholStarting alcohol
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)Acid catalyst [1][3]
TolueneSolvent for azeotropic removal of water
Sodium bicarbonate (NaHCO₃) solutionTo neutralize the acid catalyst
Ethyl acetateExtraction solvent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Drying agent
Round-bottom flaskReaction vessel
Dean-Stark apparatus and condenserFor azeotropic removal of water [3]
Heating mantle with magnetic stirrerFor heating and mixing
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Chromatography column or recrystallization apparatusFor purification
TLC plates and developing chamberFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.0 eq), tetrahydrofurfuryl alcohol (1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq), and toluene (sufficient to suspend the reactants).

    • Rationale: Using an excess of tetrahydrofurfuryl alcohol helps to drive the equilibrium towards the product side. [6]Toluene facilitates the azeotropic removal of water. [3]p-Toluenesulfonic acid is a common, effective, and relatively mild strong acid catalyst. [1][3]

  • Esterification:

    • Assemble a Dean-Stark apparatus with a condenser on top of the reaction flask.

    • Heat the mixture to reflux (the boiling point of toluene is approximately 111°C).

    • Continue refluxing until water is no longer collected in the Dean-Stark trap, or until TLC/HPLC analysis indicates the consumption of the limiting reagent (4-hydroxybenzoic acid). The reaction time can vary from a few hours to overnight. [3] * Rationale: The continuous removal of water is critical to shift the equilibrium and achieve a high yield. [4][6]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: Neutralizing the acid catalyst is essential to prevent the reverse reaction (hydrolysis) during the work-up. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Characterize the purified Tetrahydro-2-furanylmethyl 4-hydroxybenzoate using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

    • Rationale: Purification is necessary to remove unreacted starting materials, byproducts, and any residual catalyst. Spectroscopic analysis provides definitive proof of the desired product's identity.

Alternative Synthetic Strategies and Catalysts

While Fischer-Speier esterification is the most direct route, other methods and catalysts can be employed, particularly to address specific challenges like harsh reaction conditions or catalyst separation.

Heterogeneous Catalysis

To circumvent the issues of catalyst separation and equipment corrosion associated with homogeneous acid catalysts like sulfuric acid, solid acid catalysts can be utilized. [1]Examples include:

  • Montmorillonite K10 clay: An effective and reusable solid acid catalyst. [1]* Strongly acidic cation exchange resins: These are polymer-based sulfonic acids that are insoluble in the reaction medium, allowing for easy separation. [7]* Lewis acids: Compounds like neodymium trioxide have been shown to catalyze the esterification of 4-hydroxybenzoic acid. [7]

Enzymatic Synthesis

For a "greener" and more sustainable approach, enzymatic synthesis using lipases offers a viable alternative. [8]* Principle: Lipases can catalyze the formation of ester bonds in non-aqueous environments. [8]* Advantages: This method operates under mild reaction conditions, exhibits high specificity, and reduces environmental impact. [8]Immobilized lipases can be easily recovered and reused. [8]* Considerations: The reaction is reversible, and water removal is still necessary to drive the equilibrium. [8]

Conclusion

The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid is most effectively achieved through Fischer-Speier esterification. A thorough understanding of the reaction mechanism and the principles of chemical equilibrium is paramount for optimizing the synthesis. By carefully controlling reaction parameters such as catalyst choice, reactant stoichiometry, and water removal, high yields of the desired product can be obtained. The detailed protocol and the discussion of alternative methods provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and explore the potential of this and related compounds.

References

  • Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters - Benchchem.
  • How to prepare 4-Hydroxybenzoic acid ester? - FAQ - Guidechem.
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  • 4-Hydroxybenzoic acid derivatives synthesis and characterization - Benchchem.
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  • Fischer esterification reaction - BYJU'S.
  • Fischer–Speier esterification - Wikipedia.
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  • Fischer Esterification - Chemistry LibreTexts.
  • JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents.
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  • 4-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess.
  • The Fischer Esterification.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - ResearchGate.
  • (2R,3S,4S,5R)-4-hydroxy-3-iodo-5-methyltetrahydro-2-furylmethyl benzoate - ePrints Soton.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org “A.
  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies.
  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI.
  • NHC-catalysed synthesis of hydroxy methylene-bridged formyl-di-xylofuranose: access to tetrakis and spiro tricyclic xylofuranose - Organic & Biomolecular Chemistry (RSC Publishing).
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Exploratory

Spectroscopic Characterization of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the compound Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for the compound Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability.

Introduction

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is an organic ester with potential applications in medicinal chemistry and materials science. Its molecular structure combines a para-substituted aromatic ring with a saturated heterocyclic moiety, making spectroscopic characterization essential for confirming its identity and purity. In the absence of experimentally acquired spectra in the public domain, this guide utilizes high-quality predicted data from reputable computational models. This approach not only provides a robust analytical framework for this specific molecule but also serves as a methodological template for the characterization of novel compounds.

The accurate interpretation of spectroscopic data is paramount in chemical research. It allows for the unambiguous confirmation of a molecular structure, the identification of functional groups, and the elucidation of fragmentation pathways. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, providing a comprehensive analysis to support research and development activities.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate have been numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide to assign specific signals and absorptions to their corresponding atoms or functional groups.

Caption: Molecular structure of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate provides distinct signals for the aromatic, benzylic, and heterocyclic protons.

Experimental Protocol (Theoretical)

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence, such as a 30° or 90° pulse, would be used.

  • Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in Spectrometer transfer->instrument acquire Acquire FID Data instrument->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HH2, H3
~6.85Doublet2HH4, H5
~5.50Singlet1HOH
~4.20Multiplet1HH9
~4.10Doublet of Doublets1HH8a
~3.95Doublet of Doublets1HH8b
~3.80Multiplet2HH12
~2.00Multiplet2HH10
~1.70Multiplet2HH11

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region: The two doublets at approximately 7.90 ppm and 6.85 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.90 ppm is due to the deshielding effect of the adjacent electron-withdrawing ester group, assigning these signals to the protons ortho to the ester (H2 and H3). The upfield doublet at ~6.85 ppm is assigned to the protons ortho to the hydroxyl group (H4 and H5), which is an electron-donating group.

  • Hydroxyl Proton: A broad singlet around 5.50 ppm is predicted for the phenolic hydroxyl proton. The chemical shift and broadness of this peak can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Ester and Tetrahydrofuran Moiety: The signals corresponding to the tetrahydrofuranylmethyl group are more complex. The proton on the chiral center of the tetrahydrofuran ring (H9) is expected to appear as a multiplet around 4.20 ppm. The two diastereotopic protons of the methylene bridge (H8a and H8b) are predicted to be non-equivalent, appearing as two distinct signals, likely doublet of doublets, around 4.10 and 3.95 ppm due to coupling with H9. The methylene protons on the tetrahydrofuran ring adjacent to the oxygen (H12) are deshielded and appear as a multiplet around 3.80 ppm. The remaining methylene protons of the tetrahydrofuran ring (H10 and H11) are expected to be in the more shielded aliphatic region, appearing as multiplets around 2.00 and 1.70 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate will show distinct signals for each unique carbon atom.

Experimental Protocol (Theoretical)

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to a series of singlets.

  • Sample Preparation: As per the ¹H NMR protocol.

  • Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30). A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Processing: Similar to the ¹H NMR protocol.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~166.5C7 (C=O)
~162.0C6 (C-OH)
~131.5C2, C3
~121.5C1
~115.0C4, C5
~77.0C9
~68.0C12
~67.0C8
~28.5C10
~25.5C11

Note: Predicted chemical shifts are estimates.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl and Aromatic Carbons: The most downfield signal at approximately 166.5 ppm is assigned to the ester carbonyl carbon (C7). The carbon attached to the hydroxyl group (C6) is also significantly deshielded, appearing around 162.0 ppm. The aromatic carbons show distinct signals: the carbons ortho to the ester (C2 and C3) are predicted around 131.5 ppm, the quaternary carbon attached to the ester (C1) is at approximately 121.5 ppm, and the carbons ortho to the hydroxyl group (C4 and C5) are the most shielded aromatic carbons, appearing around 115.0 ppm.

  • Aliphatic Carbons: The carbons of the tetrahydrofuranylmethyl group are found in the upfield region. The chiral carbon of the tetrahydrofuran ring (C9) is predicted around 77.0 ppm. The methylene carbon of the tetrahydrofuran ring adjacent to the oxygen (C12) is at approximately 68.0 ppm. The methylene bridge carbon (C8) is predicted around 67.0 ppm. The remaining two methylene carbons of the tetrahydrofuran ring (C10 and C11) are the most shielded, with predicted chemical shifts of approximately 28.5 and 25.5 ppm, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Theoretical)
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample.

  • Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester, aryl-O)
~1100StrongC-O stretch (ether, tetrahydrofuran)
Interpretation of the IR Spectrum
  • O-H Stretch: A strong, broad absorption band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.

  • C-H Stretches: The absorption at ~3050 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring. The medium intensity bands in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methylene and methine groups of the tetrahydrofuranylmethyl moiety.

  • C=O Stretch: A very strong absorption band around 1700 cm⁻¹ is a clear indication of the C=O stretching vibration of the ester functional group.

  • C=C Stretches: The absorptions at approximately 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • C-O Stretches: The strong absorption around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the aryl-ester linkage. The strong band at approximately 1100 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage within the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Experimental Protocol (Theoretical)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that induces significant fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Spectrum Generation intro Introduce Sample ionize Ionize Molecules intro->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum final_spectrum final_spectrum spectrum->final_spectrum Final Spectrum

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular formula of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .

m/zProposed Fragment Ion
222[M]⁺ (Molecular Ion)
138[HOC₆H₄CO]⁺
121[HOC₆H₄]⁺
85[C₅H₉O]⁺ (Tetrahydrofuranylmethyl cation)
71[C₄H₇O]⁺ (from fragmentation of the tetrahydrofuran ring)
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak, [M]⁺, is expected at m/z 222, corresponding to the molecular weight of the compound. The intensity of this peak will depend on the ionization method used.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the ester oxygen and the methylene bridge would result in the formation of the 4-hydroxybenzoyl cation at m/z 138.

    • Decarbonylation: The fragment at m/z 138 could further lose a molecule of carbon monoxide (CO) to form the 4-hydroxyphenyl cation at m/z 121.

    • Cleavage of the Ester Linkage: Cleavage of the C-O bond of the ester can also lead to the formation of the tetrahydrofuranylmethyl cation at m/z 85.

    • Ring Fragmentation: The tetrahydrofuran ring can undergo further fragmentation, leading to smaller fragments such as the one observed at m/z 71.

G M [M]⁺ m/z 222 F1 [HOC₆H₄CO]⁺ m/z 138 M->F1 - C₅H₉O• F3 [C₅H₉O]⁺ m/z 85 M->F3 - •OCOC₆H₄OH F2 [HOC₆H₄]⁺ m/z 121 F1->F2 - CO F4 [C₄H₇O]⁺ m/z 71 F3->F4 - CH₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra allows for a detailed and confident structural elucidation of the molecule. The presented interpretations are based on fundamental principles of spectroscopy and provide a solid foundation for researchers working with this compound or structurally related molecules. While predicted data is a valuable tool, experimental verification is always recommended as the final step in structural confirmation.

References

For the generation of predicted spectroscopic data, several online tools can be utilized. The following are examples of such resources:

  • NMR Prediction

    • NMRShiftDB: An open-source database of NMR spectra that also offers prediction services. [Link]

    • ACD/Labs NMR Predictor: A commercial software that provides accurate NMR predictions. [Link]

  • IR Prediction

    • NIST Chemistry WebBook: While primarily a database of experimental data, it contains a wealth of information that can aid in the interpretation of IR spectra. [Link]

    • ACD/Labs IR Predictor: A tool for predicting IR spectra
  • MS Prediction

    • CFM-ID: A tool for the prediction and annotation of mass spectra. [Link]

    • NIST Chemistry WebBook: Contains a large collection of experimental mass spectra for comparison. [Link]

Foundational

Technical Analysis: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate and the Paraben Pharmacophore

Executive Summary Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), often referred to as "Tetrahydrofurfuryl Paraben," represents a critical case study in the structure-activity relationship (SAR) of alkyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), often referred to as "Tetrahydrofurfuryl Paraben," represents a critical case study in the structure-activity relationship (SAR) of alkyl esters of p-hydroxybenzoic acid (parabens).[1][2][3] While it shares the core pharmacophore responsible for the antimicrobial efficacy of commercial parabens (methyl-, ethyl-, propyl-), its metabolic fate diverges significantly due to the release of tetrahydrofurfuryl alcohol (THFA) upon hydrolysis.[1][2][3]

This guide analyzes the physicochemical properties, metabolic pathways, and toxicological implications of this compound, contrasting it with standard parabens to illustrate why side-chain selection is the determinant factor in preservative safety profiles.[1][2][3]

Structural Chemistry & Classification

The Paraben Pharmacophore

Parabens are defined by a 4-hydroxybenzoic acid (PHBA) head group esterified with an alkyl or aryl alcohol.[1][2][3] The PHBA moiety provides the primary mechanism of action (disruption of microbial membrane transport and mitochondrial function), while the ester side chain modulates lipophilicity (LogP) and membrane penetration.[1][2][3]

  • Standard Parabens: Methyl, Ethyl, Propyl, Butyl (Linear alkyl chains).[1][2][3]

  • The Subject: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (Cyclic ether side chain).[1][2][3]

Structural Visualization

The following diagram contrasts the structure of the industry-standard Methylparaben with Tetrahydrofurfuryl Paraben, highlighting the bulky, oxygenated side chain of the latter.[1][2][3]

ParabenStructure cluster_0 Core Pharmacophore (PHBA) MethylParaben Methylparaben (Standard) PHBA_Core 4-Hydroxybenzoic Acid (Phenolic Ring + Ester Linkage) MethylParaben->PHBA_Core Contains MethylGroup Methanol (-CH3) LogP ~ -0.77 (Safe) MethylParaben->MethylGroup Esterified with THFParaben Tetrahydrofurfuryl Paraben (Subject) THFParaben->PHBA_Core Contains THFGroup Tetrahydrofurfuryl Alcohol (Cyclic Ether) LogP ~ -0.14 (Reprotoxic) THFParaben->THFGroup Esterified with

Figure 1: Structural comparison highlighting the divergence in the ester side chain.[1][2][3]

Physicochemical Properties & Synthesis[1][2][3]

Comparative Properties

The tetrahydrofurfuryl group increases the molecular volume and lipophilicity compared to methylparaben, but the ether oxygen introduces a dipole that limits the LogP increase compared to a linear pentyl chain.[1][2][3]

PropertyMethylparabenTetrahydrofurfuryl ParabenImplication
CAS Number 99-76-34470-04-6Distinct chemical entity
Molecular Weight 152.15 g/mol 222.24 g/mol Slower diffusion rates
Side Chain Methyl (-CH₃)Tetrahydrofurfuryl (-CH₂-C₄H₇O)Increased steric bulk
Est.[1][2][3] LogP 1.96~2.1 - 2.5*Enhanced membrane penetration
Water Solubility ~2500 mg/LLower (Est. <1000 mg/L)Formulation challenges

*Note: LogP estimated based on fragment contribution methods (THFA LogP ≈ -0.14 vs MeOH LogP ≈ -0.77).

Synthesis Protocol (Fischer Esterification)

Principle: Acid-catalyzed esterification of 4-hydroxybenzoic acid with tetrahydrofurfuryl alcohol.[1][2][3]

Protocol:

  • Reagents: Charge a round-bottom flask with 4-hydroxybenzoic acid (1.0 eq) and excess tetrahydrofurfuryl alcohol (5.0 eq).

  • Catalyst: Add sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) (0.05 eq).[1][2][3]

  • Reflux: Heat to reflux (approx. 178°C, BP of THFA) with a Dean-Stark trap to remove water and drive equilibrium.

  • Workup: Cool mixture, neutralize with NaHCO₃ (aq). Extract with ethyl acetate.[1][2][3]

  • Purification: Recrystallize from ethanol/water mixture.

Metabolic Fate & Hydrolysis Mechanisms[1][2][3]

The safety profile of any paraben is dictated by its hydrolysis rate and the toxicity of the resulting metabolites.[1][2][3] Parabens are rapidly hydrolyzed by ubiquitous carboxylesterases (hCES1 in liver, hCES2 in skin/intestine).[1][2][3]

The Hydrolysis Pathway

Upon systemic absorption (dermal or oral), the ester bond is cleaved.[1][2][3] This releases the parent acid (PHBA) and the side-chain alcohol.[1][2][3]

Hydrolysis cluster_metabolites Hydrolysis Products Parent Tetrahydrofurfuryl Paraben Enzyme Carboxylesterases (hCES1 / hCES2) Parent->Enzyme Substrate Binding PHBA 4-Hydroxybenzoic Acid (PHBA) Enzyme->PHBA Cleavage THFA Tetrahydrofurfuryl Alcohol (THFA) Enzyme->THFA Release Excretion Excretion PHBA->Excretion Conjugation & Urine Excretion (Safe) Toxicity Toxicity THFA->Toxicity Solvent Toxicity (Reprotoxic Risk)

Figure 2: Metabolic hydrolysis pathway yielding the critical toxicophore THFA.[1][2][3][4]

Kinetic Considerations
  • Steric Hindrance: The bulky tetrahydrofuranyl ring adjacent to the ester linkage may sterically hinder the active site of esterases compared to the linear chain of methylparaben.[1][2][3] This could lead to a longer half-life of the intact ester in plasma/tissue, potentially increasing estrogenic exposure time before clearance.[1][2][3]

Toxicological Assessment: The Critical Differentiator

While the intact paraben molecule generally exhibits low acute toxicity, the metabolite-driven toxicity renders Tetrahydrofurfuryl Paraben unsuitable for broad commercial use compared to standard parabens.[1][2][3]

Metabolite Toxicity Comparison
Paraben TypeAlcohol MetaboliteToxicity Profile of MetaboliteRegulatory Status
Methylparaben MethanolToxic only at high volumes; safe at preservative levels.[1][2][3]GRAS / Safe
Ethylparaben EthanolSafe (GRAS).[1][2][3]GRAS / Safe
Propylparaben n-PropanolLow toxicity; mild irritant.[1][2][3]Safe
Tetrahydrofurfuryl THFA Reproductive Toxin (Cat 1B). Testicular atrophy; developmental toxicity.[1][2][3]Hazardous
Tetrahydrofurfuryl Alcohol (THFA) Risks

Research indicates that THFA, the obligate metabolite of this paraben, possesses significant reproductive toxicity:

  • Male Reproductive Toxicity: Studies in rats have shown testicular atrophy and impaired spermatogenesis at repeated doses.[1][2][3][5]

  • Developmental Toxicity: Classified in the EU (under CLP) as Repr.[1][2][3] 1B (H360Df) : May damage the unborn child.[1][2][3][4] Suspected of damaging fertility.[1][2][3][4][5][6][7]

  • Solvent Effects: Unlike the volatile linear alcohols, THFA is a potent solvent that can enhance dermal penetration of other contaminants.[1][2][3]

Estrogenicity (Intact Molecule)

Paraben estrogenicity generally increases with the size and lipophilicity of the ester group (Methyl < Ethyl < Propyl < Butyl).[1][2][3]

  • Prediction: Tetrahydrofurfuryl paraben, being bulkier and more lipophilic than methylparaben, is predicted to have higher binding affinity for Estrogen Receptors (ERα/ERβ) than methylparaben, likely comparable to butylparaben.[1][2][3]

  • Risk: Combined with potentially slower hydrolysis (steric hindrance), the systemic estrogenic load would be theoretically higher than short-chain parabens.[1][2][3]

Regulatory Status & Applications

Current Usage

Due to the toxicological profile of the THFA metabolite, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is NOT a standard preservative in cosmetics, food, or pharmaceuticals.[1][2][3] It is primarily found as:

  • Research Chemical: Used in structure-activity relationship (SAR) studies to probe esterase specificity or receptor binding pockets.[1][2][3]

  • Intermediate: In the synthesis of complex pharmaceutical analogs.

Recommendation for Drug Development
  • Avoidance: Do not select this moiety for preservative systems intended for human contact (topical or parenteral) due to the release of a Class 1B reproductive toxin.[1][2][3]

  • Substitution: If higher lipophilicity is required, standard Propylparaben or Butylparaben are safer alternatives, as their metabolites (propanol/butanol) lack the specific reproductive toxicity of THFA.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20459, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.[1][2][3] PubChem. Available at: [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: Tetrahydro-2-furylmethanol (THFA) - Reproductive Toxicity Classification.[1][2][3] ECHA.[1][2][3][6][8] Available at: [Link][1][2][3]

  • Soni, M. G., et al. (2005).[1][2][3] Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology. (Review of standard paraben hydrolysis and safety).

  • US EPA. CompTox Chemicals Dashboard: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6).[1][2][3] EPA.[1][2][3] Available at: [Link][1][2][3]

  • Dixon, R. L., et al. (1986).[1][2][3] Reproductive Toxicity of Tetrahydrofurfuryl Alcohol. Environmental Health Perspectives.[1][2][3] (Establishes the toxicity of the metabolite).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of 4-Hydroxybenzoic Acid with Tetrahydrofurfuryl Alcohol

Executive Summary & Application Context This guide details the synthesis of Tetrahydrofurfuryl 4-hydroxybenzoate , a specialized ester derived from 4-hydroxybenzoic acid (4-HBA) and tetrahydrofurfuryl alcohol (THFA). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide details the synthesis of Tetrahydrofurfuryl 4-hydroxybenzoate , a specialized ester derived from 4-hydroxybenzoic acid (4-HBA) and tetrahydrofurfuryl alcohol (THFA). While alkyl esters of 4-HBA (methyl-, propyl-parabens) are ubiquitous preservatives, the tetrahydrofurfuryl derivative offers unique physicochemical properties due to the cyclic ether moiety.

Key Applications:

  • Plasticizers: Used as a bio-based, low-toxicity plasticizer for PVC and biopolymers, offering superior migration resistance compared to phthalates.

  • Cosmetic/Pharma Intermediates: The THFA moiety increases polarity and solubility in specific organic phases compared to linear alkyl chains.

  • Green Solvent Systems: THFA esters serve as high-boiling, biodegradable solvents in agrochemical formulations.

This note presents two distinct protocols: a Traditional Azeotropic Distillation (for bulk scale-up) and a Green, Solvent-Free Catalytic Route (for high-purity/pharmaceutical applications).

Reaction Mechanism & Thermodynamics

The synthesis follows a classic Fischer Esterification pathway.[1] However, the presence of the tetrahydrofuran (THF) ring in the alcohol dictates specific constraints regarding catalyst acidity to prevent acid-catalyzed ring opening (polymerization).

The Chemical Pathway

The reaction is an equilibrium process driven by the removal of water.

Reaction Scheme:



Mechanistic Visualization

The following diagram illustrates the acid-catalyzed activation of the carbonyl group and the subsequent nucleophilic attack by THFA.

EsterificationMechanism HBA 4-Hydroxybenzoic Acid (4-HBA) Act Activated Carbonyl HBA->Act Protonation Cat H+ Catalyst (p-TSA) Cat->Act Tetra Tetrahedral Intermediate Act->Tetra + THFA THFA THFA (Nucleophile) THFA->Tetra Water H2O (Leaving Group) Tetra->Water Product Tetrahydrofurfuryl 4-hydroxybenzoate Tetra->Product - H2O (Elimination)

Figure 1: Acid-catalyzed Fischer esterification mechanism highlighting the critical water elimination step.

Critical Process Parameters (CPPs)

To ensure high yield (>90%) and purity, the following parameters must be controlled:

ParameterRecommendationRationale
Catalyst Selection p-Toluenesulfonic acid (p-TSA) Sulfuric acid is too aggressive and may cause charring or ether cleavage of the THFA ring. p-TSA provides controlled acidity.
Stoichiometry 1 : 1.5 to 1 : 3 (Acid : Alcohol) Excess THFA drives the equilibrium to the right. In solvent-free protocols, THFA acts as the solvent.
Temperature 110°C – 130°C Sufficient to drive kinetics but below the degradation point of the furan ring.
Water Removal Dean-Stark or Molecular Sieves Essential. Failure to remove water limits conversion to ~60-70%.

Protocol A: Traditional Azeotropic Distillation

Best for: Bulk synthesis, scale-up, and laboratories equipped with standard glassware.

Materials
  • 4-Hydroxybenzoic acid (13.8 g, 0.1 mol)

  • Tetrahydrofurfuryl alcohol (20.4 g, 0.2 mol)

  • p-Toluenesulfonic acid monohydrate (0.57 g, 3 mol%)

  • Solvent: Toluene (100 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Setup: Assemble the RBF with the Dean-Stark trap and condenser. Fill the trap with Toluene.

  • Charging: Add 4-HBA, THFA, p-TSA, and Toluene to the flask.

  • Reflux: Heat the mixture to reflux (oil bath ~135°C). The solution should boil vigorously enough to distill the toluene-water azeotrope.

  • Monitoring: Monitor the water collection in the trap. Theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup:

    • Transfer mixture to a separatory funnel.

    • Wash with 5% NaHCO₃ (2 x 50 mL) to remove unreacted 4-HBA and catalyst. Note: CO₂ evolution will occur; vent frequently.

    • Wash with Brine (1 x 50 mL) .

    • Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Evaporate Toluene under reduced pressure (Rotovap).

  • Purification: The crude oil can be distilled under high vacuum (bp ~180°C at 2 mmHg) or recrystallized if solid (depending on purity/isomers).

Protocol B: Green Solvent-Free Synthesis

Best for: Pharmaceutical applications, Green Chemistry compliance, and avoiding toxic solvents (Toluene).

Materials
  • 4-Hydroxybenzoic acid (0.1 mol)

  • Tetrahydrofurfuryl alcohol (0.4 mol) – Acts as reagent and solvent

  • Catalyst: Amberlyst-15 (Solid acid resin, 1.0 g) or Sulfated Zirconia.

  • Equipment: RBF, Vacuum adapter (optional), or Soxhlet with molecular sieves.

Step-by-Step Methodology
  • Charging: Mix 4-HBA and excess THFA in the flask. Add the solid catalyst (Amberlyst-15).

  • Reaction: Heat to 100°C .

    • Option A (Vacuum): Apply mild vacuum (approx. 100 mbar) to continuously remove water vapor if the system allows.

    • Option B (Sieves): Circulate the condensate through a bed of 3Å Molecular Sieves.

  • Duration: Stir for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Filtration: Filter the hot mixture to remove the solid catalyst. Advantage: Catalyst can be regenerated and reused.

  • Isolation: Distill off the excess THFA under reduced pressure.

  • Final Polish: Recrystallize the residue from Ethanol/Water or purify via column chromatography if high purity is required.

Analytical Validation

Verify the product identity using the following spectral markers.

Data Summary Table
TechniqueSignal/PeakAssignment
FT-IR 1710–1720 cm⁻¹ C=O Stretch (Ester)
3300–3400 cm⁻¹ O-H Stretch (Phenolic, Broad)
1050–1100 cm⁻¹ C-O-C Stretch (Ether ring)
¹H NMR (CDCl₃)δ 7.95 (d, 2H) Aromatic Protons (Ortho to Ester)
δ 6.88 (d, 2H) Aromatic Protons (Ortho to OH)
δ 4.2–4.4 (m, 2H) -OCH₂- (Ester linkage)
δ 3.7–3.9 (m, 3H) Ring Protons (Ether adjacent)
Process Workflow Diagram

The following diagram outlines the decision matrix for choosing between Protocol A and B.

Workflow Start Start Synthesis Decision Select Protocol Start->Decision ProtA Protocol A: Azeotropic (Toluene/Dean-Stark) Decision->ProtA Bulk Scale ProtB Protocol B: Green/Solvent-Free (Solid Acid/Excess THFA) Decision->ProtB Green/Pharma WorkupA Wash: NaHCO3 Dry: Na2SO4 ProtA->WorkupA WorkupB Filter Catalyst Vac Distill Excess THFA ProtB->WorkupB Analysis QC: IR & NMR Validation WorkupA->Analysis WorkupB->Analysis

Figure 2: Operational workflow for selecting and executing the synthesis protocols.

Troubleshooting & Safety

  • Low Yield: Usually due to incomplete water removal. Ensure the Dean-Stark trap is functioning or replace molecular sieves.

  • Darkening of Product: Indicates oxidation or polymerization of the furan ring. Reduce temperature and ensure inert atmosphere (Nitrogen blanket).

  • Safety: THFA is an irritant. Toluene is flammable and reprotoxic. Perform all operations in a fume hood.

References

  • BenchChem. (2025).[2] 4-Hydroxybenzoic acid derivatives synthesis and characterization. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from

  • Ren, Y., et al. (2013).[3] A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research. Retrieved from

  • Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from

  • Organic Chemistry Portal. (2025). Tetrahydrofuran synthesis and properties. Retrieved from

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate using a Robust HPLC-MS Method

Abstract This document provides a comprehensive guide for the quantitative analysis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. We present a highly sel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. We present a highly selective and sensitive method utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol details every aspect of the analysis, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking a reliable analytical workflow.

Introduction: The Analytical Challenge

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is a small organic molecule featuring a benzoate ester functional group and a polar tetrahydrofuran moiety. The analytical challenge lies in achieving efficient chromatographic retention and separation from potential impurities or matrix components while ensuring sensitive and specific detection.[1] High-Performance Liquid Chromatography (HPLC) is a fundamental technique for such separations, and when coupled with Mass Spectrometry (MS), it provides unparalleled selectivity and sensitivity for quantitative analysis.[1][2]

This application note addresses the specific challenges associated with analyzing moderately polar compounds like Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. We will leverage reversed-phase chromatography, a widely used and robust separation technique, and optimize the mobile phase for compatibility with Electrospray Ionization (ESI), a soft ionization technique ideal for such molecules.[3][4]

Experimental Workflow Overview

The analytical workflow is designed to be systematic and reproducible. It begins with precise sample and standard preparation, followed by chromatographic separation, and concludes with mass spectrometric detection and quantification.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Standard Stock Solution (1 mg/mL in Methanol) B Working Standards (Serial Dilution) A->B H Calibration Curve Construction B->H C Sample Preparation (Dissolution & Filtration) D HPLC Separation (Reversed-Phase C18) C->D E Electrospray Ionization (ESI) (Positive Mode) D->E F MS Detection (Quadrupole) E->F G Peak Integration F->G G->H I Quantification H->I

Caption: Overall experimental workflow from sample preparation to final quantification.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Tetrahydro-2-furanylmethyl 4-hydroxybenzoateReference Standard (>98%)Sigma-Aldrich
Methanol (MeOH)HPLC or LC-MS GradeFisher Scientific
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific
WaterType I UltrapureMillipore Milli-Q system
Formic Acid (FA)LC-MS Grade (99%)Thermo Scientific
Syringe Filters0.22 µm PVDFPall Corporation
HPLC Vials2 mL, with caps and septaAgilent Technologies

Detailed Protocols

Standard and Sample Preparation

The accuracy of quantitative analysis begins with meticulous sample preparation. The goal is to create a clear, particulate-free solution of the analyte in a solvent compatible with the mobile phase.

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade Methanol. Mix thoroughly. This solution is stable for at least one month when stored at 4°C.

  • Working Standard Solutions (e.g., 0.1 - 20 µg/mL):

    • Prepare a series of working standards by serial dilution of the primary stock solution using a diluent of 50:50 (v/v) Methanol:Water. This diluent is chosen to be weaker than the initial mobile phase to ensure good peak shape.[5]

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and bring to volume with the diluent.

    • Prepare a calibration curve by creating standards at concentrations such as 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

Protocol 2: Preparation of Test Samples

  • Accurately weigh the sample material containing Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

  • Dissolve the sample in an appropriate volume of Methanol to achieve an estimated concentration within the calibration range.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PVDF syringe filter into a clean HPLC vial to remove any particulates that could damage the HPLC system.[6]

HPLC Method Parameters

Reversed-phase chromatography is selected due to the non-polar benzene ring and moderately polar ester and tetrahydrofuran groups of the analyte. A C18 column provides excellent retention for such compounds.[6] A gradient elution is employed to ensure a sharp peak shape and a reasonable run time.

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for efficient separations.
Column Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)C18 stationary phase for good retention of the aromatic ester.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility, aids in protonation of the analyte.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Gradient Program See table belowTo elute the analyte with good peak shape and resolution.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
5.01090
7.01090
7.16040
10.06040
Mass Spectrometry Method Parameters

Electrospray ionization in positive ion mode (ESI+) is chosen because the ester and ether functionalities can be readily protonated. A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative applications.[8]

ParameterRecommended SettingRationale
MS System Agilent 6460 Triple Quadrupole or equivalentHigh sensitivity and specificity for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for protonating the analyte for sensitive detection.[3]
Gas Temperature 325°COptimizes desolvation of the analyte ions.
Gas Flow 10 L/minNebulizes the eluent effectively.
Nebulizer Pressure 40 psiAids in the formation of a fine spray.
Capillary Voltage 4000 VCreates a strong electric field for efficient ionization.
Scan Type Full Scan (for initial identification)To determine the precursor ion.
Precursor Ion m/z 223.1 (for [M+H]⁺)Calculated molecular weight of C12H14O4 is 222.24.
Fragmentor Voltage 135 VTo facilitate in-source fragmentation for confirmation if needed.

Note: For quantitative analysis, the instrument should be operated in Selected Ion Monitoring (SIM) mode, monitoring for the m/z 223.1 ion to maximize sensitivity and selectivity.

Data Analysis and Interpretation

Analyte Identification

The identity of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is confirmed by comparing the retention time and the mass-to-charge ratio (m/z) of the peak in the sample chromatogram with that of a known standard. The expected primary ion in ESI+ mode is the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

  • Expected [M+H]⁺ ion: m/z 223.1

Sodium adducts ([M+Na]⁺ at m/z 245.1) may also be observed, which can further confirm the molecular weight.[9]

Expected Fragmentation

In tandem MS (MS/MS) experiments, fragmentation of the precursor ion can provide structural confirmation. Key fragmentation pathways for benzoate esters include alpha cleavage and rearrangements.

Fragmentation cluster_frags Potential Fragments parent [M+H]⁺ m/z 223.1 frag1 Loss of Tetrahydrofurfuryl alcohol (C₅H₁₀O₂) [C₇H₅O₂]⁺ m/z 121.0 parent->frag1 -102.1 Da frag2 Tetrahydrofurfuryl cation [C₅H₉O]⁺ m/z 85.1 parent->frag2 -138.1 Da

Caption: Predicted major fragmentation pathways for protonated Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.

Quantification
  • Calibration Curve:

    • Inject the prepared working standard solutions (0.1 - 20 µg/mL).

    • Plot the peak area of the m/z 223.1 ion against the known concentration of each standard.

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.995 is considered acceptable.[10]

  • Sample Quantification:

    • Inject the prepared test sample.

    • Integrate the peak area for the analyte.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, the following validation parameters should be assessed according to standard guidelines (e.g., ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed via the calibration curve's correlation coefficient.[11]

  • Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at different concentration levels.[12]

  • Precision: The degree of scatter between a series of measurements. Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).

Conclusion

This application note provides a detailed, robust, and reliable HPLC-MS method for the quantitative analysis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate. The protocol is designed to be self-validating and provides the scientific rationale behind the chosen parameters. By following this guide, researchers in drug development and related fields can achieve accurate and reproducible results, facilitating their research and quality control processes.

References

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Chromatography.
  • Han, X., & Gross, R. W. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 26(8), 1255–1264. Available at: [Link]

  • Zhang, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available at: [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]

  • Mass Spectrum Fragmentation Pattern of Aromatic Esters. (2021). YouTube. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. (2019). Analytical Methods. Available at: [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2634–2642. Available at: [Link]

  • Whitehead, K., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in seized drug materials. Forensic Chemistry, 34, 100492. Available at: [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Available at: [Link]

  • A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. (2019). Waters Corporation. Available at: [Link]

Sources

Method

Application Note: Experimental Utilization of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6) in Advanced Organic Synthesis

[1][2] Executive Summary & Strategic Rationale Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), often referred to as the tetrahydrofurfuryl ester of 4-hydroxybenzoic acid, represents a strategic convergence...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Rationale

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), often referred to as the tetrahydrofurfuryl ester of 4-hydroxybenzoic acid, represents a strategic convergence of "green solvent" chemistry and classical paraben scaffolds.

While methyl and propyl parabens are ubiquitous, this specific derivative incorporates a tetrahydrofurfuryl (THF) moiety . This structural modification introduces three critical advantages for drug development and material science:

  • Enhanced Solvency: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, significantly improving solubility in polar aprotic solvents compared to alkyl parabens.

  • Bio-Sourced Potential: The tetrahydrofurfuryl alcohol (THFA) precursor is bio-derived (from corncobs/bagasse), aligning with Green Chemistry Principle #7 (Use of Renewable Feedstocks).

  • Linker Versatility: The molecule serves as an excellent "terminator" or "cap" in polymer chemistry and a pro-moiety in prodrug design, modulating lipophilicity (LogP).

This guide outlines the protocols for synthesizing, purifying, and utilizing this compound as a functional intermediate in convergent synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Tetrahydrofuran-2-ylmethyl 4-hydroxybenzoate
CAS Number 4470-04-6
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Slightly soluble in water
Key Functional Groups Phenolic -OH (reactive site), Ester linkage (labile), THF Ring (solubilizing)

Protocol A: Green Catalytic Synthesis (Fischer Esterification)

Objective: Synthesize Tetrahydro-2-furanylmethyl 4-hydroxybenzoate with >95% yield using a solid-acid catalyst to minimize waste (E-Factor reduction).

Mechanism & Logic

Direct esterification is preferred over acid chloride routes to avoid generating HCl. We utilize Amberlyst-15 (H+ form) , a macroreticular polystyrene resin, as a heterogeneous catalyst. This allows for easy filtration and catalyst recycling.

Materials
  • 4-Hydroxybenzoic acid (1.0 eq, 13.8 g)

  • Tetrahydrofurfuryl alcohol (THFA) (3.0 eq, 30.6 g) – Acts as both reagent and solvent.

  • Amberlyst-15 (10 wt% relative to acid)

  • Toluene (for azeotropic water removal)

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-Hydroxybenzoic acid, THFA, and Amberlyst-15 beads. Add 80 mL of Toluene.

  • Reflux: Heat the mixture to reflux (approx. 115°C bath temp). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Work-up: Cool to room temperature. Filter off the Amberlyst-15 beads (save for regeneration).

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove Toluene and excess THFA.

    • Note: THFA has a high boiling point (178°C). High vacuum (<5 mbar) and moderate heat (60°C) are required.

  • Purification: If the residue is colored, perform a rapid silica plug filtration (Eluent: Hexane/EtOAc 7:3).

  • Validation: Obtain ¹H NMR.

    • Target Signal: Look for the disappearance of the carboxylic acid proton (>11 ppm) and the appearance of the methylene doublet of the ester at ~4.2 ppm.

Protocol B: Functionalization via Mitsunobu Coupling

Objective: Utilize the free phenolic hydroxyl group to attach a lipophilic pharmacophore, demonstrating the molecule's utility as a linker.

Workflow Diagram

Mitsunobu_Workflow Start Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Intermediate Betaine Intermediate Start->Intermediate Mix at 0°C Reagents Reagents: TPP + DIAD + Alcohol (R-OH) Reagents->Intermediate Product Ether-Linked Conjugate Intermediate->Product SN2 Reaction (Inversion if chiral) Byproducts Remove: TPPO + Hydrazine Product->Byproducts Purification (Column Chrom.)

Figure 1: Mitsunobu coupling workflow for functionalizing the phenolic moiety.

Procedure
  • Dissolution: Dissolve Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (1.0 eq) and Triphenylphosphine (TPP, 1.2 eq) in anhydrous THF under Nitrogen.

  • Addition: Add the target alcohol (R-OH, 1.0 eq). Cool to 0°C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes.

    • Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quenching: Add water (2 mL) to quench excess betaine.

  • Isolation: Concentrate and purify via flash chromatography. The ether-linked product will typically elute before the triphenylphosphine oxide (TPPO) byproduct in non-polar solvent systems.

Protocol C: Stability & Hydrolysis Profiling

Objective: Determine the stability of the ester linkage in simulated physiological fluids (Simulated Gastric Fluid - SGF vs. Simulated Intestinal Fluid - SIF). This validates its potential as a prodrug carrier.

Experimental Logic

The tetrahydrofurfuryl ester is expected to be more stable than simple alkyl esters due to the steric bulk of the THF ring, but still hydrolyzable by esterases.

Methodology
  • Preparation: Prepare 100 µM stock solutions of the compound in Acetonitrile.

  • Incubation:

    • Acid Stability: Dilute into SGF (pH 1.2) at 37°C.

    • Base/Enzyme Stability: Dilute into SIF (pH 6.8 + Pancreatin) at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 30, 60, 120, and 240 minutes.

  • Analysis: Quench with cold Methanol and analyze via HPLC-UV (254 nm).

  • Calculation: Plot % Remaining vs. Time to calculate half-life (

    
    ).
    
Data Interpretation Template
ConditionExpected ResultInterpretation
pH 1.2 (SGF) >90% Remaining at 4hStable in stomach; suitable for oral delivery.
pH 6.8 (SIF) <50% Remaining at 4hRapid release in intestine (Prodrug activation).
Plasma <10% Remaining at 1hSystemic release of 4-Hydroxybenzoic acid.

Advanced Application: Polymer Additive Pathway

This molecule acts as a "green" plasticizer intermediate. The following diagram illustrates its integration into PVC or PLA matrices to reduce glass transition temperature (


).

Polymer_Application Monomer Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Process Melt Blending (160°C) Monomer->Process Additive (5-15 wt%) Result Plasticized Material (Lower Tg, Higher Flexibility) Process->Result Extrusion Matrix Polymer Matrix (PLA or PVC) Matrix->Process

Figure 2: Integration of the ester as a plasticizing additive in polymer processing.

References

  • Sigma-Aldrich. (2024). Product Specification: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6).[1][2][3]Link

  • California Air Resources Board (CARB). (2001). Tables of Maximum Incremental Reactivity (MIR) Values. (Listing tetrahydrofurfuryl alcohol derivatives for VOC analysis). Link

  • Santa Cruz Biotechnology. (2024). Tetrahydro-2-furanylmethyl 4-hydroxybenzoate - Chemical Properties.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 206664, Tetrahydrofurfuryl 4-hydroxybenzoate.Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Disclaimer: This Application Note is for research and development purposes only. All synthesis and handling must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Antimicrobial Efficacy Testing of Novel Paraben Derivatives

Abstract Despite the controversy surrounding traditional parabens (methyl- to butyl- esters of p-hydroxybenzoic acid), the scaffold remains a cornerstone of preservation due to its broad-spectrum efficacy and stability.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Despite the controversy surrounding traditional parabens (methyl- to butyl- esters of p-hydroxybenzoic acid), the scaffold remains a cornerstone of preservation due to its broad-spectrum efficacy and stability.[1] The "Next-Generation" of paraben derivatives—often characterized by halogenation, extended alkyl chains, or protocatechuic acid modifications—aims to decouple antimicrobial potency from estrogenic activity. This application note outlines a rigorous, multi-parametric screening workflow designed to validate these novel compounds. We move beyond simple MICs, incorporating kinetic profiling and mechanistic studies to establish a complete efficacy profile.

Pre-Analytical Phase: Compound Handling & Solubility

The Challenge: Novel paraben derivatives often exhibit significantly higher LogP (lipophilicity) than their parent compounds. Poor solubility is the primary cause of false-negative results in efficacy screening.

Solvent Selection and Stock Preparation

Standard water/buffer dissolution is insufficient for novel derivatives.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is preferred over ethanol due to lower volatility, ensuring stable concentrations during long incubations.

  • Stock Concentration: Prepare a 1000x stock (e.g., 10 mg/mL) to minimize final solvent concentration.

  • Critical Control Point: The final concentration of DMSO in the assay well must be ≤ 1% (v/v) . Higher concentrations can permeabilize bacterial membranes independently, leading to false positives.

The "Pre-Wet" Step

For highly hydrophobic derivatives (e.g., heptyl- or fluorinated chains), direct dilution into broth can cause precipitation.

  • Protocol: Dilute the 1000x stock 1:10 into an intermediate solvent (e.g., 50% PEG-400) before the final dilution into Mueller-Hinton Broth (MHB).

Primary Screening: Enhanced MIC/MBC Determination

Reference Standard: CLSI M07 (Aerobes) [1]

Traditional turbidity reading is often inaccurate for parabens due to their potential to form micro-emulsions in broth. We utilize a Resazurin-based viability assay for precise endpoint determination.[2]

Resazurin Microdilution Protocol

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells.[2][3] This allows distinction between bacteriostatic suppression and true cell death.

Workflow Diagram:

MIC_Workflow Stock Stock Prep (1000x in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold series Incubate Incubation (24h @ 37°C) Dilution->Incubate Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->Dilution Add to wells Dye Add Resazurin (0.015%) Incubate->Dye Post-growth Read Read Fluorescence (Ex 560 / Em 590) Dye->Read +2-4h Incubation

Figure 1: Resazurin-enhanced broth microdilution workflow.

Data Interpretation[1][4][5][6]
  • MIC (Minimum Inhibitory Concentration): Lowest concentration with no color change (Blue).[4]

  • MBC (Minimum Bactericidal Concentration): Plate 10 µL from "Blue" wells onto agar. The lowest concentration yielding a ≥99.9% reduction in CFU.

Table 1: Example Reporting Format

Compound ID Structure Mod. MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Methylparaben Parent 1000 >2000 >2 Bacteriostatic
NP-042 Fluorinated 64 128 2 Bactericidal

| NP-089 | C-10 Chain | 8 | 8 | 1 | Potent/Cidal |

Kinetic Profiling: Time-Kill Assay

Reference Standard: CLSI M26 [2]

MIC values are static endpoints. To determine how novel parabens kill (membrane disruption vs. metabolic stasis), time-kill kinetics are essential. Parabens typically exhibit concentration-dependent killing.

Experimental Setup
  • Preparation: Prepare 10 mL tubes of MHB containing the derivative at 1x, 2x, and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute in PBS and plate on TSA.

Logic Flow for Interpretation

TimeKill_Logic Start Analyze Log Reduction (T=0 vs T=24h) Check1 Reduction ≥ 3 Log10? Start->Check1 Bactericidal Bactericidal Activity Check1->Bactericidal Yes Check2 Reduction < 3 Log10 but < Growth Control? Check1->Check2 No Bacteriostatic Bacteriostatic Activity Check2->Bacteriostatic Yes Ineffective Ineffective Check2->Ineffective No

Figure 2: Decision logic for classifying antimicrobial action based on Log10 reduction.

Mechanistic Validation: Membrane Permeability

Hypothesis: Novel lipophilic parabens act primarily by disrupting the cytoplasmic membrane, causing leakage of intracellular components.

NPN Uptake Assay (Outer Membrane/Gram-Negatives)

N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe. It is excluded by intact outer membranes (Gram-negatives) but fluoresces strongly in phospholipid environments when the membrane is damaged.

  • Protocol:

    • Wash E. coli or P. aeruginosa cells in HEPES buffer.

    • Add NPN (10 µM final).

    • Add Paraben derivative (at MIC).

    • Read: Immediate fluorescence increase (Ex 350 nm / Em 420 nm).

  • Result: A sharp increase in fluorescence intensity relative to the antibiotic control (e.g., Polymyxin B) confirms membrane permeabilization.

Safety Profiling: Selectivity Index (SI)

To ensure the derivative targets bacteria and not mammalian cells, we calculate the Selectivity Index.

Hemolysis Assay (RBC Toxicity)

Parabens are often used topically; therefore, red blood cell (RBC) lysis is a critical proxy for membrane irritation.

  • Incubate 2% sheep RBCs with the derivative for 1 hour at 37°C.

  • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    (Positive control: 1% Triton X-100)
    
SI Calculation


  • Target: An SI > 10 is generally considered a promising lead for topical application.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[5][6][7] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999).[8] M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. Approved Guideline. [Link]

  • Nowak, K., et al. (2021). Parabens as Preservatives: Mechanisms of Action and Resistance. Journal of Applied Microbiology. [Link]

  • Sarker, S.D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Synthesis

This technical guide addresses the synthesis optimization of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (also known as Tetrahydrofurfuryl Paraben). It is designed for researchers requiring high-purity isolation and sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (also known as Tetrahydrofurfuryl Paraben). It is designed for researchers requiring high-purity isolation and scalable yields.

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Core Reaction Strategy & Mechanism

Q: I am observing low conversion (<60%) despite long reaction times. What is the limiting factor?

A: The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is an equilibrium-limited esterification. Low conversion is almost invariably caused by failure to remove the byproduct (water or methanol) or improper stoichiometry .

You likely have two primary pathways available. Choose the one matching your starting material:

  • Direct Fischer Esterification: 4-Hydroxybenzoic acid (4-HBA) + Tetrahydrofurfuryl alcohol (THFA).

    • Limiting Factor: Water accumulation.

    • Solution: You must break the equilibrium. Use a Dean-Stark apparatus with a water-immiscible entrainer (Toluene or Xylene) to continuously remove water.

  • Transesterification: Methyl 4-hydroxybenzoate (Methyl Paraben) + THFA.

    • Limiting Factor: Methanol accumulation.

    • Solution: Perform the reaction under partial vacuum or with a fractionating column to distill off methanol (bp 64.7°C) continuously while retaining the higher-boiling THFA (bp 178°C).

Recommendation: For highest purity and yield, Transesterification is often superior because Methyl Paraben has a lower melting point and better solubility profile than the free acid, and methanol removal is energetically easier than water removal.

Q: Which catalyst system provides the highest turnover number (TON) for this specific substrate?

A:

  • For Direct Esterification: Use p-Toluenesulfonic acid (p-TSA) (1-3 mol%). It is soluble in the organic phase and less prone to oxidative side reactions than sulfuric acid.

  • For Transesterification: Use Titanium(IV) isopropoxide or Dibutyltin oxide (0.5-1 mol%). These Lewis acid catalysts activate the carbonyl oxygen without protonating the phenolic hydroxyl group, which preserves chemoselectivity.

Experimental Workflow & Visualization

The following diagram outlines the critical decision points and process flows for both synthesis routes.

ReactionWorkflow node_start Select Starting Material node_acid 4-Hydroxybenzoic Acid (Direct Esterification) node_start->node_acid node_ester Methyl 4-Hydroxybenzoate (Transesterification) node_start->node_ester node_cat_acid Catalyst: p-TSA (2 mol%) Solvent: Toluene/Xylene node_acid->node_cat_acid node_dean CRITICAL: Dean-Stark Trap (Remove Water Azeotrope) node_cat_acid->node_dean Reflux 110-140°C node_crude Crude Reaction Mixture (Product + Excess THFA) node_dean->node_crude node_cat_trans Catalyst: Ti(OiPr)4 (1 mol%) Solvent: Neat (Excess THFA) node_ester->node_cat_trans node_distill CRITICAL: Fractional Distillation (Remove Methanol continuously) node_cat_trans->node_distill Heat 120-150°C node_distill->node_crude node_wash Workup: Wash with Water (Removes THFA) node_crude->node_wash Phase Separation node_base Wash with 5% NaHCO3 (Removes unreacted Acid/Phenols) node_wash->node_base node_final Pure Tetrahydrofurfuryl Paraben (Yield >90%) node_base->node_final

Caption: Workflow comparing Direct Esterification vs. Transesterification routes with critical yield-determining steps highlighted in red.

Troubleshooting & Optimization Guide

Q: My product is contaminated with unreacted Tetrahydrofurfuryl Alcohol (THFA). Distillation is difficult due to high boiling points. How do I remove it?

A: Do not attempt to distill THFA (bp 178°C) from the product if you can avoid it, as you risk thermal degradation of the ester. The "Self-Validating" Protocol: THFA is fully miscible with water, whereas your product (a lipophilic ester) is water-insoluble.

  • Dilute the crude reaction mixture with a non-polar solvent (Ethyl Acetate or Toluene).

  • Wash the organic layer 3 times with water (1:1 volume ratio).

  • Monitor the aqueous layer by TLC or refractive index. The THFA will partition quantitatively into the aqueous phase.

Q: I am seeing a new impurity spot on TLC that isn't starting material. What is it?

A: This is likely a side reaction at the phenolic hydroxyl group.

  • Ether Formation: If using alkyl halides or harsh acidic conditions, the phenolic -OH can react to form an ether.

  • Polymerization: 4-HBA can self-esterify (head-to-tail) to form oligomers.

  • Prevention:

    • Keep reaction temperature below 150°C .

    • Use Transesterification (Route 2) which is milder and requires less acidic conditions.

    • Ensure Inert Atmosphere (N2/Ar) to prevent oxidative darkening of the phenol.

Q: How do I maximize yield quantitatively? (Stoichiometry Table)

Use the following stoichiometric ratios to force the equilibrium. Note that THFA acts as both reagent and solvent in the transesterification route.

ParameterDirect EsterificationTransesterification (Recommended)
Limiting Reagent 4-Hydroxybenzoic Acid (1.0 eq)Methyl 4-Hydroxybenzoate (1.0 eq)
THFA Equivalents 1.5 - 2.0 eq3.0 - 4.0 eq (Solvent-free)
Catalyst Loading 2.0 mol% p-TSA0.5 - 1.0 mol% Ti(OiPr)4
Temperature Reflux (Toluene: 110°C)130°C - 150°C
Reaction Time 6 - 12 Hours4 - 8 Hours
Expected Yield 85 - 90%92 - 96%

Advanced Protocol: Transesterification (High-Yield Method)

Rationale: This method avoids the low solubility issues of 4-HBA and simplifies water management.

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (or Vigreux column) leading to a receiving flask.

  • Charging: Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Tetrahydrofurfuryl alcohol (30.6 g, 300 mmol).

  • Catalyst: Add Titanium(IV) isopropoxide (0.3 mL, ~1 mmol) via syringe. Note: Ti catalysts are moisture sensitive; handle quickly.

  • Reaction:

    • Heat the mixture to 130°C . The solid methyl paraben will dissolve.

    • Methanol will begin to distill over (vapor temp ~65°C).

    • Gradually increase bath temp to 150°C over 2 hours to drive the reaction to completion.

    • Optional: Apply weak vacuum (200-300 mbar) towards the end to remove residual methanol.

  • Workup:

    • Cool to room temperature. Dilute with Ethyl Acetate (100 mL) .

    • Quench Catalyst: Add 5 mL of water and stir vigorously for 10 min (Titanium precipitates as white solid TiO2). Filter through a pad of Celite.[1]

    • Wash: Transfer filtrate to a separatory funnel. Wash with Water (3 x 50 mL) to remove excess THFA. Wash with 5% NaHCO3 (1 x 50 mL) to remove any hydrolyzed acid. Wash with Brine (1 x 50 mL) .

    • Dry & Concentrate: Dry over MgSO4, filter, and concentrate in vacuo.

  • Result: The product is typically obtained as a clear to pale yellow viscous oil. If crystallization is required, use Hexane/Ethyl Acetate.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link (Foundational mechanism for esterification logic).

  • Otera, J. (1993). Transesterification. Chemical Reviews. Link (Authoritative review on Titanium-catalyzed transesterification kinetics).

  • Tanabe, K., et al. (1989). New Solid Acids and Bases: Their Catalytic Properties. Elsevier Science.
  • US Patent 20160318841A1 . Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Link (Industrial validation of transesterification for paraben analogs).

  • USDA TAP Review . (2003). Tetrahydrofurfuryl alcohol (THFA).[2][3][4][5][6][7] Link (Physical properties and solubility data for THFA purification strategy).

Sources

Optimization

Stability issues of "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate" under acidic conditions

Technical Support Center: Stability of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Welcome to the technical support center for "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate." This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Welcome to the technical support center for "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this molecule, particularly under acidic conditions. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Understanding the Molecule and Its Intrinsic Instabilities

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is a compound featuring two key functional groups that are susceptible to degradation under acidic conditions: an ester linkage and a cyclic ether (tetrahydrofuran, THF) . Understanding the reactivity of these two moieties is fundamental to predicting and mitigating stability issues.

  • Ester Group: The ester bond connecting the 4-hydroxybenzoic acid and the tetrahydrofurfuryl alcohol moieties is prone to acid-catalyzed hydrolysis. This is a reversible reaction where the presence of water and an acid catalyst can cleave the ester back into its constituent carboxylic acid and alcohol.[1][2][3]

  • Ether Group: The tetrahydrofuran (THF) ring is a cyclic ether. Ethers are generally more stable than esters but can undergo cleavage under strong acidic conditions, often requiring heat.[4][5] The reaction involves protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack, which can lead to ring-opening.[4][6]

This dual susceptibility dictates the degradation profile of the molecule in acidic environments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate in acidic media?

A1: The primary concern is acid-catalyzed hydrolysis of the ester linkage. This reaction is generally faster and occurs under milder acidic conditions than ether cleavage.[1][7] A secondary concern, particularly under more stringent conditions (e.g., strong acids, elevated temperatures), is the cleavage of the tetrahydrofuran ether ring.[4][8]

Q2: What are the expected degradation products under acidic conditions?

A2: The primary degradation products from ester hydrolysis are 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol . If the conditions are harsh enough to induce ether cleavage, you may observe ring-opened products derived from the tetrahydrofurfuryl moiety. The potential degradation pathways are illustrated below.

G cluster_ester Ester Hydrolysis (Primary Pathway) cluster_ether Ether Cleavage (Secondary Pathway) parent Tetrahydro-2-furanylmethyl 4-hydroxybenzoate prod1 4-Hydroxybenzoic Acid parent->prod1 H+ / H2O prod2 Tetrahydrofurfuryl Alcohol parent->prod2 H+ / H2O prod3 Ring-Opened Products (e.g., 4-hydroxy-1-(4-hydroxybenzoyloxy)pentane) prod2->prod3 Strong H+ / Δ

Caption: Primary and secondary degradation pathways under acidic conditions.

Q3: What experimental factors can accelerate the degradation of this compound?

A3: Several factors can increase the rate of degradation:

  • Low pH: The concentration of hydronium ions (H₃O⁺) directly catalyzes the hydrolysis reactions.[2] The lower the pH, the faster the degradation.

  • High Temperature: Like most chemical reactions, degradation rates increase with temperature. This is a key principle used in accelerated stability (forced degradation) studies.[9][10]

  • Presence of Water: Water is a reactant in the hydrolysis of the ester.[1][11] In aqueous formulations, its high concentration drives the equilibrium toward the degradation products.

  • Solvent Type: The use of protic solvents can facilitate proton transfer and may influence reaction rates.

Q4: What is a generally recommended pH range to maintain the stability of this molecule in aqueous solutions?

A4: Based on the known stability of similar paraben esters, a pH range of 3 to 6 is generally recommended to minimize hydrolysis.[12] Below pH 3, acid catalysis can become significant. Above pH 6-7, base-catalyzed hydrolysis (saponification) becomes the dominant and often faster degradation pathway.[1][13] It is crucial to perform your own stability studies to determine the optimal pH for your specific formulation and storage conditions.[14][15]

Section 3: Troubleshooting Guide for Experimental Issues

Problem 1: I am observing a rapid loss of my parent compound in a new acidic formulation. How can I confirm the cause and mitigate it?

Answer 1: This is a classic stability issue likely due to acid-catalyzed hydrolysis.

Causality: The low pH of your formulation is likely protonating the carbonyl oxygen of the ester, making it highly susceptible to nucleophilic attack by water, leading to cleavage.[1][2]

Troubleshooting Steps:

  • pH-Profile Study: Prepare several small batches of your formulation buffered at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0). Store them at a controlled temperature (e.g., 40°C) and analyze the concentration of the parent compound over time (e.g., at T=0, 1, 3, 7, and 14 days).

  • Data Analysis: Plot the percentage of remaining parent compound against time for each pH. You will likely observe a significantly slower degradation rate in the pH 4-6 range.

  • Mitigation: Based on your results, adjust the pH of your final formulation to the range demonstrating the highest stability while still meeting your other experimental requirements. If the molecule must be in a low-pH environment, consider using a non-aqueous solvent system if the application allows.

Problem 2: My HPLC analysis shows the parent peak decreasing, but I also see several new, unidentified peaks appearing over time. How do I proceed?

Answer 2: These new peaks are almost certainly degradation products. Identifying them is crucial for understanding the degradation pathway and ensuring the safety and efficacy of a potential drug product.

Causality: As the parent molecule degrades, it forms new chemical entities with different polarities, which will have different retention times on your HPLC column. The primary degradants, 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol, are more polar than the parent ester and will likely elute earlier in a reversed-phase HPLC method.

Troubleshooting Steps:

  • Procure Standards: Obtain authentic reference standards for the expected primary degradation products: 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol.

  • Peak Spiking: Analyze your degraded sample. Then, "spike" a separate aliquot of the degraded sample with a small amount of one of the reference standards and re-analyze. If one of your unknown peaks increases in area, you have tentatively identified it. Repeat for the other standard.

  • LC-MS Analysis: For definitive identification of all degradants (including unexpected ones from secondary reactions), Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio (m/z) will provide the molecular weight of each peak, allowing for structural elucidation.

Illustrative Data: Expected HPLC Retention Time Shifts

CompoundStructureExpected PolarityExpected RP-HPLC Elution Order
4-Hydroxybenzoic AcidPhenolic AcidHighFirst
Tetrahydrofurfuryl AlcoholAlcoholHighEarly
Parent Compound Ester Low Last

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[16][17]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) exp1 Mix Stock with Acid (e.g., 1:1 ratio) prep1->exp1 prep2 Prepare Acidic Solution (e.g., 0.1 M HCl) prep2->exp1 prep3 Prepare Neutralized Solution (e.g., 0.1 M NaOH) exp4 Neutralize Sample (with NaOH solution) prep3->exp4 exp2 Incubate at Stress Temp (e.g., 60°C) exp1->exp2 exp3 Take Time Points (e.g., 0, 2, 4, 8, 24 hr) exp2->exp3 exp3->exp4 an1 Dilute to Working Conc. exp4->an1 an2 Analyze via HPLC-UV/MS an1->an2 an3 Assess Mass Balance & Identify Degradants an2->an3

Caption: Workflow for an acid-catalyzed forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve Tetrahydro-2-furanylmethyl 4-hydroxybenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a clean vial, add 1.0 mL of the stock solution to 1.0 mL of 0.1 M hydrochloric acid. This creates the "acid-stressed" sample.

  • Control Sample: Prepare a control by adding 1.0 mL of the stock solution to 1.0 mL of purified water.

  • Incubation: Place both vials in a controlled temperature environment, such as a water bath or oven, set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M sodium hydroxide) to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration for your analytical method and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[16]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities.

Starting HPLC-UV Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the chromophore of 4-hydroxybenzoic acid).[18]

  • Injection Volume: 10 µL.

Rationale for Choices:

  • C18 Column: Provides good retention for moderately non-polar compounds like the parent ester.

  • Gradient Elution: Necessary to separate the polar degradation products (which elute early) from the less polar parent compound (which elutes later).

  • Acidified Mobile Phase: Improves peak shape for the acidic degradant (4-hydroxybenzoic acid) and is generally good practice for reproducibility in reversed-phase chromatography.

  • UV at 254 nm: This wavelength is a good starting point for the aromatic ring system present in the molecule. A full UV scan using a photodiode array (PDA) detector is recommended to find the optimal wavelength for detection of both the parent and degradants.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Özakın, C. (2024, May 29). pH effect on paraben stability for parenteral drug formulation. DergiPark. [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Wang, Y., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Taylor & Francis. (n.d.). Parabens – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • ResearchGate. (2025, August 9). pH effect on paraben stability for parenteral drug formulation. [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Wiley Online Library. (n.d.). Opening of THF ring with organic acid halides. [Link]

  • Taylor & Francis Online. (2007, February 16). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. [Link]

  • ResearchGate. (2025, December 19). Stability study of parabens in pharmaceutical formulations. [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of diethyl ether. [Link]

  • Shokoohi, M., et al. (n.d.). Deterioration of Parabens in Preserved Magnesium Hydroxide Oral Suspensions. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PMC. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran. [Link]

  • Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chemistry Stack Exchange. (2015, April 28). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?. [Link]

  • ACS Publications. (n.d.). Tetrahydrofuran Ring Opening and Related Reactions. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed. (n.d.). Critical review of analytical methods for the determination of flame retardants in human matrices. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE. [Link]

  • TERA. (n.d.). 4-Hydroxybenzoic Acid. [Link]

  • CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of the Tetrahydrofuran Ring

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common yet critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common yet critical challenge in organic synthesis: the degradation of the tetrahydrofuran (THF) ring. Whether THF is your solvent or a core part of your molecular scaffold, understanding its stability is paramount to achieving high yields and predictable outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding THF stability and handling.

Q1: What are the primary pathways for THF degradation during a reaction?

A1: THF is generally a stable ether, but its ring is susceptible to cleavage under specific conditions. The three main degradation pathways are:

  • Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can protonate or coordinate to the ether oxygen, activating the ring for nucleophilic attack.[1][2][3] This can lead to polymerization or the formation of diols and other substituted linear C4 compounds.[2][3]

  • Peroxide Formation: In the presence of oxygen, light, and heat, THF can form explosive hydroperoxides at the α-carbon position.[4] These peroxides are not only a severe safety hazard but can also initiate unwanted side reactions and quench sensitive reagents like organometallics.

  • Reaction with Strong Bases/Organometallics: Highly reactive bases, such as certain organolithium reagents (e.g., n-BuLi), can deprotonate THF at the α-position.[5][6] The resulting anion can undergo fragmentation, leading to ethylene and acetaldehyde enolate.[6]

Q2: My bottle of THF is old. How can I tell if it's safe to use?

A2: The primary danger with aged THF is the formation of peroxides.[4] Visual inspection may reveal crystalline solids around the cap or viscous liquid at the bottom of the container; if observed, do not handle the bottle and contact your institution's environmental health and safety (EHS) office immediately.[4] For routine checks, use peroxide test strips.[4][7] A color change to deep blue, green, or brown indicates the presence of peroxides.[4][7]

Q3: What is the purpose of the butylated hydroxytoluene (BHT) in commercial THF?

A3: Butylated hydroxytoluene (BHT) is a radical scavenger added as a stabilizer to inhibit the formation of peroxides.[8] It works by quenching the free radicals that propagate the autoxidation process. While essential for safe storage, BHT can sometimes interfere with reactions, particularly those involving free radicals or requiring high UV transparency. For such applications, unstabilized THF should be used, but it requires more stringent handling and testing for peroxides before each use.

Q4: When should I consider an alternative solvent to THF?

A4: While THF is an excellent solvent for many reactions, such as those involving Grignard reagents, its limitations warrant considering alternatives in certain scenarios.[9][10]

  • For high-temperature reactions with strong bases: 2-Methyltetrahydrofuran (2-MeTHF) is more resistant to deprotonation and degradation.[6]

  • In strongly acidic conditions: Dioxane or cyclopentyl methyl ether (CPME) may offer greater stability.[11]

  • For improved "green" chemistry metrics: 2-MeTHF and CPME are bio-based alternatives with good performance profiles.[11][12][13]

Troubleshooting Guide: Problem & Solution

This section provides a systematic approach to diagnosing and solving common problems related to THF degradation.

Problem 1: Low or No Yield in Reactions with Organometallic Reagents
  • Symptoms: Your Grignard or organolithium reaction fails to initiate, or the yield is significantly lower than expected. You may observe gas evolution upon adding your reagent to the THF.

  • Underlying Cause: The most likely culprit is the presence of water or peroxides in the THF. Organometallic reagents are potent bases and will be quenched by acidic protons from water. Peroxides react with and consume these reagents, often in a complex and unpredictable manner.

  • Troubleshooting Workflow:

    G start Low Yield with Organometallics test_peroxide Test THF for Peroxides (e.g., test strips) start->test_peroxide peroxide_pos Peroxides > 10 ppm test_peroxide->peroxide_pos Positive peroxide_neg Peroxides < 10 ppm test_peroxide->peroxide_neg Negative test_water Check Water Content (e.g., Karl Fischer) water_high Water > 30 ppm test_water->water_high High water_low Water < 30 ppm test_water->water_low Low purify Purify THF (e.g., Alumina Column or Distillation) peroxide_pos->purify peroxide_neg->test_water water_high->purify other_issue Investigate Other Reaction Parameters (Temperature, Reagent Quality, etc.) water_low->other_issue rerun Re-run Reaction with Purified THF purify->rerun

    Caption: Troubleshooting workflow for organometallic reaction failure.

  • Detailed Solution: THF Purification Protocol

    For moisture- and air-sensitive reactions, THF must be anhydrous and peroxide-free. Passing the solvent through a column of activated alumina is a common and effective method for removal of both water and peroxides.[14][15]

    Materials:

    • Glass column with a stopcock

    • Activated basic or neutral alumina (Brockmann I)

    • Anhydrous collection flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

    • Commercial grade THF (stabilized with BHT is acceptable)

    Procedure:

    • Setup: Assemble the chromatography column over the collection flask. Ensure the entire setup is under a positive pressure of an inert gas.

    • Packing: Fill the column with activated alumina. The amount will depend on the volume of THF to be purified (a common rule of thumb is ~250g of alumina per liter of THF).[14]

    • Purification: Slowly pass the THF through the alumina column directly into the collection flask. Do not apply excessive pressure. The alumina will absorb peroxides and water.[14]

    • Storage: The freshly purified THF is now unstabilized as the BHT is also removed by the alumina.[14] It should be used immediately or stored over molecular sieves under an inert atmosphere and away from light. Re-test for peroxides if stored for more than 24 hours.

Problem 2: Unexplained Side Products or Polymerization in Acidic Media
  • Symptoms: Your reaction, which is conducted in the presence of a Lewis or Brønsted acid, results in a complex mixture of products, often including a viscous, polymeric residue.

  • Underlying Cause: The THF ring is being opened by the acid catalyst.[1][2] The initial ring-opening event generates a reactive carbocation that can be trapped by nucleophiles or, more commonly, can initiate cationic ring-opening polymerization of the THF solvent itself.[3][16]

    G cluster_0 Acid-Catalyzed THF Ring Opening THF THF + H⁺ Protonated_THF Protonated THF (Oxonium Ion) THF->Protonated_THF Protonation Carbocation Ring-Opened Carbocation Protonated_THF->Carbocation Ring Opening Polymerization Polymerization (attack by another THF molecule) Carbocation->Polymerization Chain Growth Trapping Nucleophilic Trapping (e.g., by H₂O, Cl⁻) Carbocation->Trapping Termination

    Caption: Mechanism of acid-catalyzed THF degradation.

  • Solutions & Mitigation Strategies:

    StrategyDescriptionWhen to Use
    Lower Temperature Running the reaction at reduced temperatures (e.g., 0 °C or -78 °C) significantly slows the rate of ring-opening and polymerization.This is often the simplest and first strategy to try.
    Use a Milder Acid If possible, substitute strong Lewis acids like AlCl₃ or FeCl₃ with milder alternatives such as ZnCl₂, I₂, or Yb(OTf)₃.[1]When the desired transformation can be achieved with a less aggressive catalyst.
    Change Solvent Switch to a solvent less prone to acid-catalyzed degradation, such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile (MeCN).When temperature control and milder acids are ineffective.
    Use a Non-coordinating Buffer In cases with Brønsted acids, adding a non-nucleophilic base (e.g., 2,6-lutidine) can buffer the acidity and prevent excessive protonation of THF.When precise pH control is necessary and the buffer does not interfere with the desired reaction.

Protecting the THF Moiety within a Molecule

When the THF ring is not the solvent but part of the substrate, it is treated as a cyclic ether functional group. Its protection is rarely necessary due to its general stability. However, in the face of harsh oxidative or acidic conditions where degradation is unavoidable, one might consider strategies analogous to protecting other alcohols or ethers.[17][18] Given the stability of the C-O bonds, direct protection is uncommon. A more practical approach is to carry the THF precursor (e.g., a protected 1,4-diol) through the synthetic sequence and form the ring in a later step under milder conditions.

References

  • Vertex AI Search. Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls.
  • Eawag-BBD. Tetrahydrofuran Degradation Pathway. (1997).
  • MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024).
  • PMC. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
  • ResearchGate. Pathways for decomposition of THF by organolithiums: The role of HMPA. (2002).
  • ResearchGate. 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry | Request PDF. (2012).
  • Sorbent Systems. Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019).
  • SciSpace. Pathways for decomposition of THF by organolithiums: the role of HMPA (2002) | Jonathan Clayden | 83 Citations.
  • ResearchGate. Mechanism of THF ring opening followed by polymerization.
  • PubMed. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. (2025).
  • PMC. Assessment of Lewis‐Acidic Surface Sites Using Tetrahydrofuran as a Suitable and Smart Probe Molecule.
  • Sigma-Aldrich. Solvent Stabilizer Systems.
  • ResearchGate. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (2025).
  • Iowa State University Digital Repository. Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. (2013).
  • Sigma-Aldrich. Greener Solvent Alternatives.
  • Biosolve Shop. Tetrahydrofuran (stab./BHT) Extra dry | C4H8O.
  • ResearchGate. Removal of peroxides from THF and DBE. A.
  • UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis - Ready Lab.
  • Western Washington University. Peroxide-Forming Chemicals Procedures - Environmental Health and Safety. (2023).
  • Thieme. Product Class 8: Ethers as Protecting Groups.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021).
  • Organic Chemistry Portal. Protective Groups.
  • Chemical Communications (RSC Publishing). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis. (2021).
  • Benchchem. A Comparative Guide to 2-Methyl-1,3-dioxolane and Tetrahydrofuran as Solvents in Organic Synthesis.
  • ACS Publications. Large-Scale Structures in Tetrahydrofuran–Water Mixture with a Trace Amount of Antioxidant Butylhydroxytoluene (BHT) | The Journal of Physical Chemistry B. (2011).
  • PubMed. Large-scale structures in tetrahydrofuran-water mixture with a trace amount of antioxidant butylhydroxytoluene (BHT). (2011).
  • PubMed. Lewis acid-catalyzed biphasic 2-methyltetrahydrofuran/H2O pretreatment of lignocelluloses to enhance cellulose enzymatic hydrolysis and lignin valorization. (2018).
  • ChemTalk. A Deep Dive into Common Organic Solvents. (2025).
  • Queen's University Belfast. Assessment of Lewis-Acidic Surface Sites Using Tetrahydrofuran as a Suitable and Smart Probe Molecule. (2022).
  • Elchemy. Dichloromethane Substitute: Sustainable Solvent Options. (2025).
  • American Chemical Society. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas.
  • University of Minnesota. Protecting Groups.
  • University of Toronto. 6. Handling and Removing Peroxides.
  • ResearchGate. Interaction modes of THF vapour molecules with Lewis and Brönsted acid sites.
  • SpringerLink. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016).
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  • The University of Manchester. Pathways for decomposition of THF by organolithiums: The role of HMPA - Research Explorer.
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Reference Data & Comparative Studies

Validation

Biological activity of "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate" compared to methylparaben

Executive Summary This guide presents a technical comparison between the industry-standard preservative Methylparaben (Methyl 4-hydroxybenzoate) and its tetrahydrofuran-functionalized analog, Tetrahydro-2-furanylmethyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between the industry-standard preservative Methylparaben (Methyl 4-hydroxybenzoate) and its tetrahydrofuran-functionalized analog, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (referred to herein as THF-Paraben ).

While Methylparaben is ubiquitous in pharmaceutical and cosmetic formulations due to its well-established safety profile, THF-Paraben represents a structural modification intended to alter physicochemical properties such as lipophilicity and solubility. However, this modification introduces significant toxicological considerations regarding its metabolic byproducts.

Key Finding: While THF-Paraben is predicted to exhibit superior antimicrobial potency compared to Methylparaben due to increased lipophilicity and membrane partition coefficient, its hydrolysis yields tetrahydrofurfuryl alcohol (THFA) , a solvent with a more complex toxicity profile (potential reproductive hazards) compared to the methanol released by Methylparaben.

Chemical & Physicochemical Analysis[1][2][3][4]

Understanding the biological activity requires a foundational analysis of the structural differences that drive membrane interaction and bioavailability.

Structural Comparison
  • Methylparaben: Contains a short, straight methyl ester group. It is compact and moderately lipophilic.

  • THF-Paraben: Substitutes the methyl group with a (tetrahydrofuran-2-yl)methyl moiety. This adds steric bulk and a cyclic ether oxygen, significantly changing the molecular volume and electronic surface.

Physicochemical Properties Table[5]
PropertyMethylparabenTHF-Paraben (Predicted/Calculated)Implication for Biological Activity
Formula


THF-Paraben has higher molecular weight, affecting diffusion rates.
MW ( g/mol ) 152.15~222.24
LogP (Lipophilicity) 1.96 (Exp)~2.1 – 2.4 (Pred)Higher LogP correlates with increased membrane penetration and antimicrobial potency in parabens.
H-Bond Acceptors 34 (Ether oxygen in ring)The THF ring adds polarity but the carbon scaffold adds hydrophobicity.
Water Solubility ~2500 mg/LLower than MethylparabenReduced aqueous solubility may require co-solvents (e.g., propylene glycol) in formulation.

Biological Activity: Antimicrobial Efficacy[6][7]

The mechanism of action for parabens involves the disruption of the microbial cell membrane lipid bilayer, interfering with transport processes and creating leakage. Efficacy is governed by the alkyl chain length rule : potency increases with chain length (hydrophobicity) up to a solubility limit.

Comparative Efficacy Analysis
1. Gram-Positive Bacteria (S. aureus)
  • Methylparaben: High MIC (1000–2000 µg/mL). Weak membrane penetration requires high concentrations.

  • THF-Paraben: Higher Potency Predicted. The bulky tetrahydrofurfuryl group mimics the steric impact of propyl/butyl chains. The increased lipophilicity facilitates deeper insertion into the peptidoglycan/lipid interface.

    • Estimated MIC: 250–500 µg/mL (comparable to Ethyl/Propylparaben).

2. Gram-Negative Bacteria (E. coli, P. aeruginosa)
  • Methylparaben: Moderate to Poor efficacy. Gram-negative outer membranes effectively screen small, polar molecules.

  • THF-Paraben: Moderate Improvement. While lipophilicity aids penetration, the bulky THF ring may face steric hindrance in porin channels compared to the linear methyl group.

3. Fungi & Yeasts (C. albicans, A. niger)
  • Methylparaben: Moderate fungistatic activity.

  • THF-Paraben: Superior Potency. Fungal cell walls are highly sensitive to lipophilic esters. The THF moiety is expected to show significant improvement in fungistatic activity, potentially lowering the required effective concentration by 50% vs. Methylparaben.

Safety & Toxicology: The Critical Differentiator

This is the most critical section for drug development professionals. The biological safety of parabens is dictated by their metabolic fate .

Metabolic Hydrolysis Pathway

Both compounds are hydrolyzed by tissue esterases (carboxylesterases) in the skin, liver, and blood.

  • Methylparaben Hydrolysis:

    • Products: 4-Hydroxybenzoic Acid (4-HBA) + Methanol .

    • Risk:[1][2] 4-HBA is rapidly excreted and non-toxic. Methanol is toxic but produced in negligible, metabolically manageable quantities at preservative levels.

  • THF-Paraben Hydrolysis:

    • Products: 4-Hydroxybenzoic Acid (4-HBA) + Tetrahydrofurfuryl Alcohol (THFA) .

    • Risk:[1][2]THFA is a solvent with alerts for reproductive toxicity. Unlike methanol, which the body handles well in trace amounts, THFA has shown potential for developmental toxicity in animal models.

Visualization: Metabolic Fate & Toxicity Logic

MetabolicPathways Methyl Methylparaben Esterase Carboxylesterases (Skin/Liver) Methyl->Esterase THF THF-Paraben THF->Esterase HBA 4-Hydroxybenzoic Acid (Rapid Excretion / Safe) Esterase->HBA MeOH Methanol (Trace amounts safe) Esterase->MeOH From Methylparaben THFA Tetrahydrofurfuryl Alcohol (Reprotox Alert) Esterase->THFA From THF-Paraben

Figure 1: Comparative metabolic hydrolysis pathways. Note the divergence in alcohol byproducts, identifying THFA as a metabolite of concern for THF-Paraben.

Experimental Protocols for Validation

To empirically validate the theoretical advantages and safety risks of THF-Paraben, the following protocols are recommended.

Experiment A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency relative to Methylparaben.

  • Preparation:

    • Prepare 100 mg/mL stock solutions of Methylparaben and THF-Paraben in DMSO.

    • Dilute in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) to a range of 1000 µg/mL to 1.9 µg/mL.

  • Inoculation:

    • Standardize inoculum to

      
       CFU/mL.
      
    • Organisms: S. aureus (ATCC 6538), E. coli (ATCC 8739), C. albicans (ATCC 10231).

  • Incubation:

    • 35°C for 24h (bacteria) or 48h (fungi).

  • Readout:

    • Identify the lowest concentration with no visible growth.

    • Success Criterion: THF-Paraben should exhibit an MIC

      
       50% of the Methylparaben MIC value to justify its use despite safety concerns.
      
Experiment B: In Vitro Enzymatic Hydrolysis Assay

Objective: Assess the stability and release rate of the THFA metabolite.

  • System: Porcine liver esterase (PLE) or human skin homogenate in phosphate buffer (pH 7.4).

  • Method:

    • Incubate 50 µM of test compound at 37°C.

    • Sample at t=0, 15, 30, 60, 120 min.

    • Quench with ice-cold acetonitrile.

  • Analysis:

    • HPLC-UV/Vis (254 nm) to monitor disappearance of parent ester and appearance of 4-HBA.

    • GC-MS (Headspace) to quantify release of Methanol vs. Tetrahydrofurfuryl alcohol.

  • Significance: A faster hydrolysis rate implies rapid release of THFA, increasing the systemic safety risk profile.

References

  • Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology. Link

  • European Chemicals Agency (ECHA). (2022).[2] "Tetrahydrofurfuryl alcohol: Substance Information and Registration Dossier." ECHA CHEM. Link

  • Aalto, T. R., et al. (1953). "p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies."[3] Journal of the American Pharmaceutical Association. Link

  • Cosmetic Ingredient Review (CIR). (2008). "Final Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, and Butylparaben." International Journal of Toxicology. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for LogP methodology).

Sources

Comparative

Comparative Guide: Cytotoxicity Profiling of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Executive Summary Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), also known as Tetrahydrofurfuryl Paraben (THFP) , represents a specialized niche within the paraben family of preservatives and intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS: 4470-04-6), also known as Tetrahydrofurfuryl Paraben (THFP) , represents a specialized niche within the paraben family of preservatives and intermediates. Unlike standard alkyl parabens (methyl-, ethyl-, propyl-, butyl-), THFP incorporates a tetrahydrofuran (THF) ring in its ester side chain.

This guide provides a technical comparison of THFP against standard paraben alternatives. While standard parabens are characterized strictly by alkyl chain lipophilicity, THFP introduces a polar ether moiety and a metabolic liability (Tetrahydrofurfuryl alcohol, THFA) that fundamentally alters its toxicological profile.

Key Insight: Preliminary Structure-Activity Relationship (SAR) analysis suggests THFP exhibits moderate acute cytotoxicity (comparable to Propylparaben) but carries a distinct reproductive toxicity risk due to its specific hydrolysis metabolite, THFA.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To understand the cytotoxicity of THFP, we must first benchmark its physicochemical properties against the industry standards. Cytotoxicity in parabens is linearly correlated with lipophilicity (LogP), as higher lipophilicity facilitates membrane penetration.

Table 1: Physicochemical Comparison of THFP vs. Standard Parabens
CompoundAbbr.Side ChainLogP (Approx)Water SolubilityPredicted Membrane Permeability
Methylparaben MPMethyl (C1)1.96HighLow
Propylparaben PPPropyl (C3)3.04ModerateModerate
Tetrahydrofurfuryl Paraben THFP THF-Methyl ~2.2 - 2.5 *Moderate-High Moderate
Butylparaben BPButyl (C4)3.57LowHigh

*Note: The THF ring adds carbon bulk (increasing LogP) but the ether oxygen adds polarity (decreasing LogP), placing THFP's lipophilicity likely between Methyl- and Propylparaben.

Comparative Cytotoxicity Profile

Mechanism of Action

The cytotoxicity of THFP is driven by two distinct mechanisms:

  • Membrane Disruption (Acute): Like all parabens, the intact ester intercalates into the lipid bilayer, disrupting membrane integrity and mitochondrial function.

  • Metabolic Hydrolysis (Chronic/Specific): Intracellular esterases hydrolyze THFP into 4-Hydroxybenzoic acid (4-HBA) and Tetrahydrofurfuryl alcohol (THFA) .

Table 2: Comparative Cytotoxicity Benchmarks (Human Cell Lines)

This table synthesizes established data for standards and predicted ranges for THFP based on SAR logic.

ParameterMethylparaben (Standard)Butylparaben (High Tox Control)THFP (Test Article) Causality / Rationale
IC50 (Fibroblasts) 2.0 – 4.0 mM0.1 – 0.2 mM0.8 – 1.5 mM (Predicted) THFP is less lipophilic than Butylparaben, reducing acute membrane toxicity.
Estrogenic Potential Very LowHighModerate Bulky side chains generally increase ER binding; the THF ring mimics branched alkyls.
Metabolite Toxicity Methanol (Negligible risk)Butanol (Low risk)THFA (High Risk) CRITICAL: THFA is a suspected reproductive toxicant (H360).
Primary Cell Risk LowHighModerate Balanced solubility allows higher concentrations before precipitation, potentially masking toxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-toxicity pathway of THFP. Unlike simple parabens, the "Leaving Group" (THFA) is a bioactive toxicant.

THFP_Toxicity_Pathway THFP Tetrahydrofurfuryl Paraben (THFP) Membrane Cell Membrane Intercalation THFP->Membrane Lipophilic Entry Esterase Intracellular Esterases THFP->Esterase Hydrolysis Mito Mitochondrial Dysfunction Membrane->Mito Uncoupling HBA 4-Hydroxybenzoic Acid (Low Toxicity) Esterase->HBA THFA Tetrahydrofurfuryl Alcohol (THFA) Esterase->THFA Repro Reproductive Toxicity (Epigenetic/Dev.) THFA->Repro Specific Hazard

Caption: Dual toxicity pathway showing acute membrane effects and the release of the reproductive toxicant THFA.

Experimental Protocol: Validating THFP Cytotoxicity

Methodology: Comparative MTT Assay

Objective: Determine the IC50 of THFP relative to Methylparaben (negative control) and Butylparaben (positive control).

Reagents:
  • Cell Line: HepG2 (Liver) or HDFa (Dermal Fibroblasts) - Choice depends on application (systemic vs. topical).

  • Solvent: DMSO (Final concentration < 0.5%).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow Steps:
  • Preparation of Stock Solutions:

    • Dissolve THFP, Methylparaben, and Butylparaben in DMSO to 100 mM stocks.

    • Critical Step: Verify solubility. THFP contains an ether ring and may solubilize differently than alkyl parabens. Ensure no precipitation upon dilution in media.

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.[2][1]

  • Compound Exposure (Dosing):

    • Create a serial dilution range: 0, 10, 50, 100, 250, 500, 1000, 2000 µM .

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (Triton X-100 or Doxorubicin).

    • Self-Validating Check: If the Methylparaben IC50 is < 1 mM, the cells are too sensitive or the assay conditions are stressed.

  • Incubation:

    • Incubate for 24 hours (Acute toxicity) and 72 hours (Proliferative toxicity).

    • Note: 72h is crucial for THFP to allow sufficient accumulation of the THFA metabolite.

  • Readout:

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Read Absorbance at 570 nm.

Assay Logic Diagram

Assay_Workflow Start Start: Cell Seeding (HepG2 / HDFa) Stock Stock Prep (100mM) Solvent: DMSO Start->Stock Check Solubility Check (No Precipitate) Stock->Check Dose Dosing (0 - 2000 µM) Include MP/BP Controls Check->Dose Pass Incubate Incubation 24h (Acute) vs 72h (Chronic) Dose->Incubate Read MTT / CCK-8 Readout Calc IC50 Incubate->Read

Caption: Step-by-step workflow for comparative cytotoxicity assessment of THFP.

Interpretation of Results

When analyzing your data, use the following "Rule of Thumb" based on the Paraben Toxicity Index :

  • If THFP IC50 < Butylparaben IC50: The compound is highly cytotoxic. This is unexpected and suggests the THF ring is interacting specifically with a cellular target (off-target effect).

  • If THFP IC50 ≈ Propylparaben IC50: The compound behaves as a standard lipophilic paraben. The toxicity is driven by non-specific membrane disruption.

  • If THFP IC50 > Methylparaben IC50: The compound is low toxicity. The polar ether oxygen significantly reduces membrane partition.

Safety Warning: Even if acute cytotoxicity (IC50) is low, the presence of the THFA metabolite mandates that you perform a Reproductive Toxicity Screen (e.g., OECD 421) if this compound is intended for systemic absorption.

References

  • European Chemicals Agency (ECHA). (n.d.). Tetrahydrofurfuryl alcohol - Substance Information (Reproductive Toxicity). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Tetrahydrofurfuryl benzoate (Structural Analog Data). Retrieved from [Link]

  • Haman, C., et al. (2015). Comparative cytotoxicity of parabens in human cell lines. Journal of Applied Toxicology.
  • Soni, M. G., et al. (2005). Safety assessment of propyl paraben: a review of the literature. Food and Chemical Toxicology. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: Tetrahydrofurfuryl alcohol. Retrieved from [Link]

Sources

Validation

Comparing the antimicrobial spectrum of "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate" to existing preservatives

Comparative Guide: Antimicrobial Spectrum & Performance of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (THFM-Paraben) Executive Summary: The Structural Trade-Off Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (hereafter r...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antimicrobial Spectrum & Performance of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (THFM-Paraben)

Executive Summary: The Structural Trade-Off

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (hereafter referred to as THFM-Paraben ) represents a structural hybrid between traditional paraben efficacy and solvent-assisted penetration. Unlike linear alkyl parabens (Methyl-, Ethyl-, Propyl-, Butylparaben), THFM-Paraben incorporates a tetrahydrofurfuryl moiety.

From a Structure-Activity Relationship (SAR) perspective, this molecule presents a unique profile:

  • Enhanced Lipophilicity: The bulky tetrahydrofurfuryl group increases the partition coefficient (

    
    ) beyond that of Methylparaben, theoretically enhancing membrane penetration in Gram-positive bacteria and fungi.
    
  • Solubility Nuance: The ether oxygen within the furan ring maintains a degree of hydrogen-bonding capability, potentially offering better aqueous solubility than equivalent carbon-chain parabens (e.g., Butylparaben).

  • Toxicological Constraint: The hydrolysis metabolite, Tetrahydrofurfuryl Alcohol (THFA) , carries a distinct reproductive toxicity profile compared to the relatively benign linear alcohols (methanol/ethanol) of standard parabens.

This guide objectively compares THFM-Paraben against industry standards: Methylparaben (MP) , Propylparaben (PP) , and Phenoxyethanol (PE) .

Physicochemical & Mechanistic Profiling

To understand the antimicrobial potential, we must first analyze the physicochemical properties that drive preservative efficacy: cell wall penetration and metabolic stability.

Comparative Physicochemical Properties
PropertyMethylparaben (MP)Propylparaben (PP)THFM-Paraben (Predicted)Phenoxyethanol (PE)
Molecular Weight 152.15 g/mol 180.20 g/mol 222.24 g/mol 138.16 g/mol
Lipophilicity (

)
~1.96~3.04~2.2 – 2.6 (Est.)~1.2
Water Solubility High (2500 mg/L)Low (500 mg/L)Moderate Moderate (26,000 mg/L)
Primary Target Cytoplasmic MembraneCytoplasmic MembraneMembrane / Efflux Membrane / K+ Leakage
Hydrolysis Product 4-HBA + Methanol4-HBA + Propanol4-HBA + THFA Phenoxyacetic acid

Technical Insight: The antimicrobial activity of parabens increases with alkyl chain length (


) until the "cutoff effect" (solubility limit) is reached. THFM-Paraben sits in the "sweet spot" (similar to Ethyl/Propyl) where it should possess significant activity against fungi without the extreme insolubility of long-chain esters.
Mechanism of Action & Hydrolysis Pathway

Parabens act by disrupting membrane transport processes and inhibiting DNA/RNA synthesis. However, their duration of action is limited by esterases in the skin and plasma.

G cluster_0 Critical Safety Checkpoint Compound THFM-Paraben (Lipophilic Ester) Membrane Microbial Cell Wall (Penetration) Compound->Membrane Passive Diffusion Esterase Host/Bacterial Esterases (Hydrolysis) Compound->Esterase Metabolic Breakdown Target Target Site (Membrane Disruption/ ATPase Inhibition) Membrane->Target Active Mechanism Metabolite1 4-Hydroxybenzoic Acid (Inactive) Esterase->Metabolite1 Metabolite2 Tetrahydrofurfuryl Alcohol (THFA - Reprotox Concern) Esterase->Metabolite2 Release

Figure 1: Pharmacokinetic pathway of THFM-Paraben. Note the release of THFA upon hydrolysis, distinguishing it from standard parabens.

Antimicrobial Spectrum Analysis

The following data compares the expected performance of THFM-Paraben based on SAR principles, validated against established ranges for standard preservatives.

Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Note: Lower values indicate higher potency.

Organism ClassSpeciesMethylparaben (MP)Propylparaben (PP)THFM-Paraben (Projected)*Phenoxyethanol
Gram-Positive S. aureus1000 - 2000200 - 500250 - 600 4000 - 8000
Gram-Negative E. coli1000 - 2000400 - 800500 - 1000 4000 - 6000
Gram-Negative P. aeruginosa> 2000 (Resistant)> 1000 (Resistant)> 1000 (Likely Resistant) 3000 - 6000
Fungi (Yeast) C. albicans1000 - 2000100 - 250150 - 300 2500 - 5000
Fungi (Mold) A. niger500 - 1000100 - 200100 - 250 2000 - 4000

*Projection Logic: Based on the "Esters of tetrahydrofurfuryl alcohol" assessment and Paraben SAR, the THFM moiety provides lipophilicity comparable to a Propyl chain, suggesting high efficacy against fungi and Gram-positives. However, like all parabens, it will likely struggle against P. aeruginosa due to efflux pump mechanisms unless combined with a chelator (e.g., EDTA).

Performance Summary
  • Fungal Efficacy: THFM-Paraben is expected to outperform Methylparaben significantly. The bulky side chain enhances interaction with the fungal cell membrane ergosterol environment.

  • Gram-Negative Weakness: Similar to Propylparaben, THFM-Paraben will likely exhibit limited activity against Pseudomonas species. The molecule is too hydrophobic to pass easily through porins but susceptible to efflux.

  • Synergy Potential: Due to its structure, it may show synergy with Phenoxyethanol or Benzyl Alcohol , where the alcohol disrupts the membrane, allowing the paraben ester to penetrate intracellularly.

Experimental Validation Protocols

To validate the projected efficacy of THFM-Paraben, the following protocols must be executed. These are designed to be self-validating (using controls) and compliant with USP <51> / ISO 11930 standards.

Protocol: Comparative MIC Determination (Broth Microdilution)

Objective: Determine the precise concentration required to inhibit visible growth.

Reagents:

  • Mueller-Hinton Broth (Bacteria) / Sabouraud Dextrose Broth (Fungi).

  • Standardized Inoculum (

    
     CFU/mL).
    
  • Resazurin dye (Cell viability indicator).

Workflow:

MIC_Protocol Start Stock Preparation Dissolve THFM-Paraben in DMSO (Max 1% final conc.) Dilution Serial Dilution 96-well plate (1000 µg/mL -> 1.9 µg/mL) Start->Dilution Inoculation Inoculation Add 100µL of 1x10^5 CFU/mL (Include Growth & Sterile Controls) Dilution->Inoculation Incubation Incubation Bacteria: 35°C (24h) Fungi: 25°C (48-72h) Inoculation->Incubation Readout Readout Visual Turbidity or Resazurin Blue->Pink Incubation->Readout

Figure 2: Standardized MIC workflow. DMSO is critical as THFM-Paraben may have solubility issues in pure water.

Protocol: Time-Kill Kinetic Assay

Objective: Determine if THFM-Paraben is bacteriostatic (typical of parabens) or bactericidal at use concentrations.

  • Preparation: Prepare test tubes with THFM-Paraben at 2x MIC and 4x MIC.

  • Inoculation: Spike with

    
     CFU/mL challenge organism.
    
  • Sampling: Remove aliquots at T=0, 1h, 6h, 24h, and 48h.

  • Neutralization: Dilute samples in D/E Neutralizing Broth (Critical step to stop preservative action).

  • Plating: Plate on agar and count survivors.

  • Criteria: A

    
    -log reduction (
    
    
    
    ) indicates bactericidal activity. Parabens typically show a slow decline (bacteriostatic) unless used at high concentrations.

Safety & Regulatory Considerations

This is the critical differentiation point. While the antimicrobial spectrum of THFM-Paraben may be superior to Methylparaben, its safety profile is complex.

  • Metabolite Toxicity: Upon hydrolysis by skin esterases, THFM-Paraben releases Tetrahydrofurfuryl Alcohol (THFA) .

    • Regulatory Status:[1][2] THFA is classified under GHS as Repr. 1B (May damage fertility or the unborn child) in some jurisdictions and is restricted in cosmetics in the EU (Annex II).

    • Comparison: Methylparaben releases methanol (toxic but negligible at preservative levels). Propylparaben releases propanol (safe).

  • Sensitization: The furan ring may increase the risk of contact sensitization compared to the linear alkyl chains of standard parabens.

Recommendation: THFM-Paraben should be restricted to non-clinical research applications or industrial preservation (e.g., paints, coatings) rather than topical pharmaceuticals or cosmetics, unless rigorous safety margins for THFA can be established.

Conclusion

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (THFM-Paraben) is a potent lipophilic preservative that likely exhibits:

  • Superior antifungal activity compared to Methylparaben.

  • Comparable antibacterial activity to Propylparaben.

  • Significant safety liabilities due to the release of Tetrahydrofurfuryl Alcohol (THFA).

For drug development, Propylparaben remains the superior choice for the same antimicrobial spectrum due to its established safety profile. THFM-Paraben serves as an excellent model for studying SAR lipophilicity effects but fails the "Safety by Design" criteria for modern personal care or pharmaceutical formulations.

References

  • NICNAS (Australian Government). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (2018). Provides toxicological data on the hydrolysis metabolites of tetrahydrofurfuryl esters.

  • Soni, M. G., et al. Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology (2001). Establishes the baseline safety and metabolism of standard parabens.

  • Comparison of Paraben Efficacy. Structure-activity relationship of paraben esters. (Inferred from general SAR principles validated in: Journal of Applied Toxicology, 2005).

  • United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing. Defines the standard challenge test protocols.

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Comparative

In vitro assessment of the estrogenic activity of "Tetrahydro-2-furanylmethyl 4-hydroxybenzoate"

The following guide is structured as a technical evaluation framework for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (often referred to as THF-Paraben or a tetrahydrofurfuryl derivative of 4-hydroxybenzoic acid). As th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical evaluation framework for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (often referred to as THF-Paraben or a tetrahydrofurfuryl derivative of 4-hydroxybenzoic acid).

As this is a specialized ester not commonly detailed in standard commercial brochures, this guide serves as a protocol and comparative analysis manual . It is designed for drug development professionals assessing this specific candidate against industry-standard preservatives (Methylparaben, Propylparaben) to determine its safety profile regarding endocrine disruption.

A Comparative Evaluation Guide for Preservative Safety Profiling

Executive Summary & Chemical Context[1][2][3][4]

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate represents a structural modification of the standard paraben scaffold. While traditional parabens (Methyl-, Propyl-, Butyl-) rely on linear alkyl chains for antimicrobial efficacy, this candidate incorporates a tetrahydrofuran (THF) ring .

From a safety perspective, the critical concern for all paraben-like structures is xenoestrogenicity —the potential to mimic 17


-estradiol (E2) and bind to Estrogen Receptors (ER

and ER

).
  • The Hypothesis: The THF moiety adds steric bulk similar to a butyl group but introduces polarity via the ether oxygen. This guide provides the experimental framework to determine if this modification attenuates or exacerbates the estrogenic potency compared to standard parabens.

Comparative Candidate Profile
CompoundStructure TypeLipophilicity (LogP)Known Estrogenicity Risk
Candidate: THF-Paraben Cyclic Ether EsterModerate (~1.5 - 2.0)*Unknown (To Be Assessed)
Methylparaben Short Linear EsterLow (1.96)Negligible / Very Weak
Propylparaben Medium Linear EsterMedium (3.04)Weak
Butylparaben Long Linear EsterHigh (3.57)Moderate (Reference Standard)
17

-Estradiol (E2)
Steroid HormoneHighHigh (Positive Control)

*Estimated based on structural fragments.

Assessment Strategy: The "Three-Pillar" Approach

To scientifically validate the estrogenic profile of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, a single assay is insufficient. We utilize a "Three-Pillar" approach combining computational prediction, mechanistic activation, and phenotypic response.

Pillar 1: In Silico Molecular Docking (Screening)

Before wet-lab testing, we model the ligand's fit into the ER


 Ligand Binding Domain (LBD).
  • Rationale: Parabens bind ER

    
     via a hydrogen bond between their phenolic hydroxyl and Glu353/Arg394. The hydrophobic tail (THF ring in this case) sits in the hydrophobic pocket.
    
  • Success Metric: Binding Energy (

    
    G) comparable to Butylparaben suggests high risk.
    
Pillar 2: Mechanistic Transactivation (OECD TG 455)
  • Method: Stably Transfected Transcriptional Activation Assay (STTA).[1][2][3]

  • Rationale: Determines if binding actually triggers gene transcription.

  • Cell Line: HeLa-9903 or VM7Luc4E2 (ER

    
     positive).[3]
    
Pillar 3: Phenotypic Proliferation (E-Screen)
  • Method: MCF-7 Breast Cancer Cell Proliferation Assay.

  • Rationale: The "Gold Standard" for physiological relevance. Does the compound induce tissue growth?

Visualizing the Mechanism & Workflow

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the experimental workflow required for this assessment.

Diagram 1: Paraben SAR & Estrogenic Pathway Logic

Paraben_SAR_Logic Candidate Tetrahydro-2-furanylmethyl 4-hydroxybenzoate Phenolic_OH Phenolic -OH Group (Anchor) Candidate->Phenolic_OH Ester_Tail THF Ester Tail (Steric/Polarity) Candidate->Ester_Tail H_Bond H-Bond with Glu353 / Arg394 Phenolic_OH->H_Bond Mimics E2 A-Ring Hydrophobic_Fit Hydrophobic Pocket Interaction Ester_Tail->Hydrophobic_Fit Critical Variable ER_Pocket ER-alpha Ligand Binding Domain (LBD) Activation Helix 12 Conformational Change ER_Pocket->Activation If Binding Stable H_Bond->ER_Pocket Hydrophobic_Fit->ER_Pocket Transcription Gene Transcription (Estrogenic Effect) Activation->Transcription

Caption: Mechanistic pathway of paraben-induced estrogenicity, highlighting the critical role of the ester tail (THF group) in receptor fit.

Diagram 2: Experimental Workflow (OECD 455 & E-Screen)

Exp_Workflow cluster_Assays Parallel In Vitro Assays Compound Test Compound: THF-Paraben Dilution Serial Dilution (1 pM to 100 µM) Compound->Dilution Controls Controls: E2 (Pos), DMSO (Neg) Butylparaben (Ref) Controls->Dilution STTA OECD 455 (STTA) HeLa-9903 Cells (Luciferase Reporter) Dilution->STTA EScreen E-Screen Assay MCF-7 Cells (Proliferation) Dilution->EScreen Luminescence Measure Luminescence STTA->Luminescence CellCount Measure Cell Yield (SRB/MTT) EScreen->CellCount Analysis Calculate PC10, PC50 & RPE Luminescence->Analysis CellCount->Analysis

Caption: Parallel workflow for transcriptional (OECD 455) and phenotypic (E-Screen) assessment of the candidate molecule.

Detailed Experimental Protocols

Protocol A: Transcriptional Activation (OECD TG 455)

This assay quantifies the ability of THF-Paraben to activate the ER


 promoter.
  • Cell System: Use hER

    
    -HeLa-9903  cells (stably transfected with an ER
    
    
    
    expression vector and a luciferase reporter gene).
  • Preparation:

    • Strip serum of endogenous estrogens using dextran-coated charcoal (DCC-FBS) to minimize background noise.

    • Seed cells at

      
       cells/well in 96-well white-bottom plates.
      
    • Incubate for 3 hours to allow attachment.

  • Dosing:

    • Prepare Tetrahydro-2-furanylmethyl 4-hydroxybenzoate in DMSO.

    • Create a 7-point serial dilution (

      
       M to 
      
      
      
      M).
    • Controls:

      • Vehicle Control: 0.1% DMSO.

      • Positive Control: 17

        
        -Estradiol (1 nM).
        
      • Reference: Butylparaben (known weak agonist).

  • Incubation: Expose cells for 20–24 hours at 37°C, 5% CO

    
    .
    
  • Detection:

    • Lyse cells using reporter lysis buffer.

    • Add Luciferin substrate.

    • Measure luminescence using a microplate luminometer.

  • Data Output: Express results as PC10 (concentration inducing 10% of the positive control response).

Protocol B: E-Screen (MCF-7 Proliferation)

This assay determines if the transcriptional signal translates to actual cell growth.

  • Cell System: MCF-7 (human breast adenocarcinoma, ER+).

  • Starvation Phase:

    • Seed cells in phenol-red-free DMEM with 5% DCC-FBS.

    • Incubate for 48 hours to deplete intracellular estrogen reserves (synchronize cell cycle).

  • Treatment:

    • Replace medium with fresh DCC-FBS medium containing THF-Paraben (

      
       M to 
      
      
      
      M).
    • Include an Antagonist Control : Co-treat with Fulvestrant (ICI 182,780) to prove ER-dependency. If Fulvestrant blocks the growth, the effect is estrogenic.

  • Duration: Incubate for 144 hours (6 days).

  • Quantification:

    • Fix cells with trichloroacetic acid (TCA).

    • Stain with Sulforhodamine B (SRB) dye.

    • Read absorbance at 565 nm (proportional to protein mass/cell number).

  • Calculation:

    • RPE (Relative Proliferative Effect):

      
      
      

Comparative Data Interpretation

When analyzing the results for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, use the following reference table to categorize its potency.

Parameter17

-Estradiol (E2)
MethylparabenButylparabenTHF-Paraben (Predicted) Interpretation
EC50 (Transactivation) ~10 pM> 100

M
~1

M
Expected: 1 - 10

M
If <1

M, it is a potent xenoestrogen.
RPE (Proliferation) 100%< 10%~30-60%Expected: 20-50% Higher RPE indicates higher risk of tissue hyperplasia.
Antagonist Reversibility YesYesYesMust be Yes If ICI 182,780 fails to block effect, toxicity is non-estrogenic.
Critical Analysis of the THF Moiety
  • Steric Fit: The tetrahydrofurfuryl group is bulky. In paraben SAR, bulkier groups (up to a point) often increase affinity by filling the hydrophobic pocket of the ER. Therefore, THF-Paraben is likely more potent than Methylparaben.

  • Polarity Effect: The ether oxygen in the THF ring increases polarity compared to a butyl chain. This might slightly decrease binding affinity compared to Butylparaben because the ER pocket is largely hydrophobic.

References

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[2][4]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122.

  • Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 80(1), 49-60.

  • Golden, R., et al. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical Reviews in Toxicology, 35(5), 435-458.

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzoate Esters (Parabens)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 4-hydroxybenzoate esters (parabens), widely used antimicrobial preservatives. We will explore their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-hydroxybenzoate esters (parabens), widely used antimicrobial preservatives. We will explore their structure-activity relationship, compare their efficacy against common alternatives, and provide detailed experimental protocols for their evaluation. This document is intended to be a practical resource for researchers and professionals involved in formulation development, microbiology, and drug safety.

Introduction: The Enduring Role of Parabens in Preservation

4-hydroxybenzoate esters, commonly known as parabens, are a class of synthetic preservatives that have been utilized for over a century in a vast array of products, including pharmaceuticals, cosmetics, and foods.[1] Their enduring popularity stems from a combination of broad-spectrum antimicrobial activity, chemical stability over a wide pH range, and cost-effectiveness.[2] The basic chemical structure consists of an ester of p-hydroxybenzoic acid, with the antimicrobial potency being modulated by the length of the alkyl ester chain.[3]

This guide will dissect the relationship between the chemical structure of common parabens—methylparaben, ethylparaben, propylparaben, and butylparaben—and their antimicrobial efficacy. We will present a comparative analysis of their performance against prevalent alternative preservatives, supported by experimental data. Furthermore, we will furnish detailed protocols for key in vitro assays to empower researchers to conduct their own evaluations.

The Core Principle: Understanding the Structure-Activity Relationship (SAR)

The antimicrobial effectiveness of parabens is intrinsically linked to their chemical structure, specifically the length of the alkyl ester chain. This relationship dictates their physicochemical properties, which in turn governs their ability to inhibit microbial growth.

The Role of the Alkyl Chain

A fundamental principle of paraben SAR is that as the length of the alkyl chain increases, so does the antimicrobial activity.[3] This trend is observed from methylparaben (the shortest chain) to butylparaben. The enhanced efficacy is attributed to the increased lipophilicity (fat-solubility) of the molecule. A more lipophilic molecule can more readily partition into and disrupt the lipid-rich cell membranes of microorganisms.

However, this increase in antimicrobial potency comes with a trade-off: a decrease in water solubility.[3][4] This is a critical consideration for formulation scientists, as the preservative must be sufficiently soluble in the aqueous phase of a product to exert its effect.

Physicochemical Properties Driving Efficacy

The interplay between lipophilicity (logP) and water solubility is central to the SAR of parabens.

ParabenChemical StructureMolecular Weight ( g/mol )logPWater Solubility ( g/100 mL at 25°C)
Methylparaben C₈H₈O₃152.151.96~0.30[4]
Ethylparaben C₉H₁₀O₃166.172.47~0.17
Propylparaben C₁₀H₁₂O₃180.203.04~0.04
Butylparaben C₁₁H₁₄O₃194.233.57~0.02

Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions.

This table clearly illustrates the direct correlation between increasing alkyl chain length, rising logP, and decreasing water solubility. This relationship is a key determinant in selecting the appropriate paraben or combination of parabens for a specific formulation.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is multifaceted, primarily targeting the integrity and function of the microbial cell membrane.[2] They are also known to inhibit key cellular processes.

Disruption of Cell Membrane Integrity

The primary mechanism of action is the disruption of the cytoplasmic membrane, leading to a loss of membrane potential and interference with cellular transport processes.[2] The increased lipophilicity of longer-chain parabens enhances their ability to intercalate into the lipid bilayer, causing a loss of structural integrity and leakage of intracellular components.

Inhibition of Cellular Processes

Parabens have also been shown to inhibit the synthesis of DNA and RNA, as well as proteins, although the precise molecular targets are not as well-defined as for some antibiotics.[5][6] This inhibition of essential biosynthetic pathways further contributes to their bacteriostatic and fungistatic effects.

Paraben_Mechanism_of_Action cluster_Paraben Paraben Molecule cluster_Microbe Microbial Cell Paraben Paraben (e.g., Propylparaben) Membrane Cell Membrane Paraben->Membrane Disruption of Membrane Potential DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibition Protein Protein Synthesis Paraben->Protein Inhibition Cell Lysis Cell Lysis Membrane->Cell Lysis Leads to Inhibition of\nReplication & Transcription Inhibition of Replication & Transcription DNA_RNA->Inhibition of\nReplication & Transcription Results in Inhibition of\nMetabolism Inhibition of Metabolism Protein->Inhibition of\nMetabolism Results in

Caption: Mechanism of action of parabens against microbial cells.

Comparative Efficacy: Parabens vs. Alternatives

The selection of a preservative system depends on a multitude of factors, including the target microorganisms, the formulation's pH, and the desired spectrum of activity. Below is a comparison of the Minimum Inhibitory Concentrations (MICs) of common parabens and their alternatives against a panel of representative microorganisms.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Preservatives

PreservativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)Aspergillus niger (Mold)
Methylparaben 1000 - 2000 µg/mL500 - 1000 µg/mL>1000 µg/mL500 - 1000 µg/mL250 - 500 µg/mL
Ethylparaben 500 - 1000 µg/mL250 - 500 µg/mL>1000 µg/mL250 - 500 µg/mL125 - 250 µg/mL
Propylparaben 250 - 500 µg/mL125 - 250 µg/mL500 - 1000 µg/mL125 - 250 µg/mL62.5 - 125 µg/mL
Butylparaben 125 - 250 µg/mL62.5 - 125 µg/mL250 - 500 µg/mL62.5 - 125 µg/mL31.25 - 62.5 µg/mL
Phenoxyethanol 6000 - 10000 µg/mL[7]3000 - 4000 µg/mL[7]3000 - 4000 µg/mL[7]3200 µg/mL[8]3200 µg/mL[8]
Sodium Benzoate 400,000 µg/mL[9]400,000 µg/mL[9]>50,000 µg/mL[10]2500 µg/mL[10]>50,000 µg/mL[10]
Potassium Sorbate 400,000 µg/mL[9]400,000 µg/mL[9]>20,000 µg/mL[10]20,000 µg/mL[10]>50,000 µg/mL[10]

Note: MIC values are compiled from various sources and can vary based on the specific strain, test method, and pH of the medium. These values are for comparative purposes.

Key Observations:

  • Parabens: The data clearly demonstrates the increasing potency of parabens with longer alkyl chains. Butylparaben is consistently the most potent against all tested microorganisms. Parabens generally exhibit strong activity against fungi (yeasts and molds).

  • Phenoxyethanol: This is a broad-spectrum preservative, but generally requires higher concentrations than the longer-chain parabens to achieve similar efficacy.[7][11][12][13]

  • Sodium Benzoate and Potassium Sorbate: These organic acids are most effective in acidic conditions (pH < 5).[13] Their efficacy diminishes significantly at neutral or alkaline pH. They are often more effective against yeasts and molds than bacteria.[14]

Experimental Protocols for Evaluation

To assist researchers in their own comparative studies, we provide the following detailed experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[15][16][17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of preservatives C Prepare serial two-fold dilutions of preservatives in broth A->C B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate microplate wells with diluted preservatives and inoculum B->D C->D E Incubate at appropriate temperature and duration D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve each preservative in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microbial Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each preservative stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted preservative. Include a positive control (broth and inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 35-37°C for most bacteria and yeasts, 28-30°C for molds) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism.[18] This can be determined visually or by measuring the optical density at 600 nm.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the preservative. Include a vehicle control (medium with the solvent used to dissolve the preservative) and an untreated control.

  • Incubation: Incubate the cells with the preservative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Perspectives

The structure-activity relationship of 4-hydroxybenzoate esters is a well-established principle that guides their effective use as preservatives. The direct correlation between increasing alkyl chain length, enhanced lipophilicity, and greater antimicrobial potency is a cornerstone of their application. While longer-chain parabens like butylparaben exhibit superior efficacy, formulation challenges related to their lower water solubility must be addressed.

When compared to alternatives such as phenoxyethanol, sodium benzoate, and potassium sorbate, parabens, particularly the longer-chain variants, often demonstrate a broader and more potent antimicrobial spectrum at lower concentrations. However, the choice of a preservative system is a complex decision that must take into account factors beyond antimicrobial efficacy, including pH of the formulation, potential for interactions with other ingredients, regulatory acceptance, and consumer perception.

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations, enabling data-driven decisions in the selection of the most appropriate preservative system for their specific needs. As the demand for safe and effective preservation continues to evolve, a thorough understanding of the structure-activity relationships of established preservatives like parabens remains critically important for the development of robust and reliable products.

References

  • ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library. [Link]

  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. PubMed. [Link]

  • Phenoxyethanol: A Globally Approved Preservative. UL Prospector. [Link]

  • ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. Bulgarian Journal of Agricultural Science. [Link]

  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. Ovid. [Link]

  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • MIC values (expressed in ppm) of 85% Phenoxyethanol, 10% Chlorphenesin, 5% Caprylyl Glycol mixture. ResearchGate. [Link]

  • MIC values (expressed in ppm) of 54.5% Water, 29% Sodium Benzoate, 14% Potassium Sorbate. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. MDPI. [Link]

  • Minimum inhibitory concentration (MIC) for potassium sorbate (PS) against non-O157 STEC and ATCC 43895 strains. ResearchGate. [Link]

  • Final Amended Report on the Safety Assessment of Parabens. Cosmetic Ingredient Review. [Link]

  • Potassium Sorbate. Pharmaceutical Press. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes. PubMed. [Link]

  • Methylparaben. PubChem. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • Natural Preservative Solutions for Personal Care Products. Hexis Lab. [Link]

  • Physical and chemical properties of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. ResearchGate. [Link]

  • M07-A8. Regulations.gov. [Link]

  • METHYL PARABEN. Ataman Kimya. [Link]

  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. PMC. [Link]

  • Parabens and their alternatives: A preservative deep dive. Prospector. [Link]

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. [Link]

  • Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS One. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • A comparative study of the effects of the two preservatives, sodium benzoate and potassium sorbate on Aspergillus niger and Penicillium. ResearchGate. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. ResearchGate. [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Executive Safety Assessment Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (often referred to as Tetrahydrofurfuryl paraben) presents a unique dual-hazard profile that is frequently underestimated in standard laboratory se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (often referred to as Tetrahydrofurfuryl paraben) presents a unique dual-hazard profile that is frequently underestimated in standard laboratory settings.

While the 4-hydroxybenzoate moiety suggests the mild toxicity profile of common parabens (preservatives), the tetrahydrofurfuryl group imparts solvent-like permeation properties and specific toxicity risks associated with glycol ethers and tetrahydrofuran derivatives.

Critical Hazard Warning:

  • Reproductive Toxicity Risk: The metabolic hydrolysis of this ester releases Tetrahydrofurfuryl alcohol (THFA) , a Category 1B Reproductive Toxin (May damage fertility or the unborn child) [1].

  • Ocular Hazard: Expect severe eye irritation (Category 2A) upon contact.[1]

  • Permeation Risk: The tetrahydrofuran ring facilitates rapid permeation through standard laboratory nitrile gloves. Standard nitrile gloves provide insufficient protection for prolonged contact.

Chemical Hazard Profile (The "Why")

To select the correct PPE, one must understand the molecular behavior of the compound.

FeatureHazard Implication
Lipophilicity High skin absorption potential. The ester linkage allows the molecule to cross dermal barriers effectively.
Hydrolysis In vivo or environmental hydrolysis yields 4-hydroxybenzoic acid (irritant) and THFA (Reprotoxin).
Physical State Typically a viscous liquid or low-melting solid. Handling often requires heating or solvation, increasing vapor pressure and splash risk.

PPE Selection Matrix

Directive: Do not rely on standard "blue nitrile" exam gloves for synthesis or spill cleanup of this compound. The ether oxygen in the tetrahydrofuran ring attacks nitrile rubber.

Hand Protection Hierarchy
Exposure ScenarioRecommended MaterialBreakthrough TimeBrand/Model Examples
Incidental Splash (Analysis/Weighing)Double Nitrile (min 5 mil outer)< 15 minsKimberly-Clark Purple Nitrile, Ansell TouchNTuff
Process / Synthesis (Liquid Handling)Butyl Rubber or Viton > 480 minsShowa Best Butyl, Honeywell North Butyl
Spill Cleanup Laminate / Multilayer > 480 minsAnsell Silver Shield / 4H®
Eye & Body Protection[2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the viscosity and splash adherence of the substance.

  • Respiratory: If heating >40°C or generating aerosols, use a Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate) if fume hood work is not feasible.

  • Body: 100% Cotton or Nomex Lab Coat (Synthetics may degrade or melt if the compound is used in conjunction with strong solvents).

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure during the critical "weighing and solvation" phase.

Phase A: Preparation
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat to prevent surface contamination.

  • Static Control: If the substance is a solid/powder, use an ionizing bar to prevent static dispersal.

Phase B: Transfer & Solvation
  • Don PPE: Put on double nitrile gloves (inner layer white, outer layer blue/purple to visualize tears).

  • Weighing:

    • Liquids: Use a Positive Displacement Pipette . Air-displacement pipettes are inaccurate for viscous esters and increase drip risk.

    • Solids: Use a disposable antistatic weighing boat.

  • Solvent Addition: If dissolving in DMSO or Methanol, recognize that these solvents accelerate skin absorption. Upgrade to Butyl gloves immediately if the solution exceeds 10% concentration.

Phase C: Decontamination
  • Wipe Down: Use a paper towel dampened with Ethanol (70%) or Isopropanol to clean tools. The ester is poorly soluble in water alone.

  • Soap Wash: Follow the solvent wipe with a soap and water scrub.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop" points for PPE upgrades.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check Physical State Start->RiskAssess LiquidState Liquid / Viscous Oil RiskAssess->LiquidState SolidState Solid / Powder RiskAssess->SolidState GlovesIncidental PPE: Double Nitrile Gloves (Incidental Contact) LiquidState->GlovesIncidental Small Vol (<5mL) GlovesHighRes PPE: Butyl or Laminate Gloves (Prolonged Contact) LiquidState->GlovesHighRes Large Vol (>5mL) SolidState->GlovesIncidental Process Process: Weighing & Transfer (Fume Hood Required) GlovesIncidental->Process GlovesHighRes->Process Cleanup Decon: Ethanol Wipe -> Soap/Water GlovesHighRes->Cleanup SolventCheck Decision: Is Solvent Added? Process->SolventCheck DMSO_MeOH Solvent: DMSO/Methanol (Permeation Enhancers) SolventCheck->DMSO_MeOH Yes StandardSolv Solvent: Water/Buffer SolventCheck->StandardSolv No DMSO_MeOH->GlovesHighRes UPGRADE PPE REQUIRED StandardSolv->Cleanup Disposal Disposal: Hazardous Organic Waste Cleanup->Disposal

Caption: Operational workflow for handling Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, highlighting the critical decision point for upgrading glove material based on solvent use.

Disposal & Emergency Response

Disposal Protocol
  • Classification: Dispose of as Hazardous Organic Waste . Do not pour down the drain.

  • Container: High-density polyethylene (HDPE) or glass containers. Avoid PVC containers if the pure liquid is stored for long periods.

  • Labeling: Must be labeled "Contains Reproductive Toxin (Tetrahydrofurfuryl derivative)."

Emergency Procedures
  • Skin Contact:

    • Immediately remove contaminated clothing.[2][3]

    • Wash skin with polyethylene glycol 300 or ethanol (if available) followed by copious soap and water. (Water alone is slow to remove lipophilic esters).

    • Seek medical attention if irritation persists.[1][2][4]

  • Eye Contact:

    • Flush with water for 15 minutes minimum.

    • Hold eyelids apart to ensure irrigation of the entire surface.

    • Mandatory Ophthalmology Consult due to potential corneal damage from the solvent moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185396, Tetrahydrofurfuryl alcohol (THFA) - Safety Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2024). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[5] Substance Information: Tetrahydro-2-furylmethanol (Repro 1B Classification). Retrieved from [Link]

Sources

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